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  • Product: Sodium (Z)-octadec-9-en-1-yl phosphonate
  • CAS: 61392-10-7

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Reaction Mechanisms for Sodium (Z)-octadec-9-en-1-yl Phosphonate: A Technical Whitepaper

Executive Summary Sodium (Z)-octadec-9-en-1-yl phosphonate (commonly referred to as sodium oleyl phosphonate) is a highly specialized amphiphilic molecule. It is increasingly utilized in advanced lipid nanoparticle formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (Z)-octadec-9-en-1-yl phosphonate (commonly referred to as sodium oleyl phosphonate) is a highly specialized amphiphilic molecule. It is increasingly utilized in advanced lipid nanoparticle formulations, as a stable bioisostere for natural phosphates in drug development (1)[1], and as a robust surface modifier for inorganic nanoparticles such as TiO2 (2)[2]. Synthesizing this molecule presents a unique chemical challenge: forming a stable phosphorus-carbon (P-C) bond while strictly preserving the stereochemical integrity of the delicate cis-alkene at the C9 position. This guide details the optimal synthesis pathway, grounded in the Michaelis-Arbuzov reaction and the McKenna dealkylation, providing self-validating protocols for high-yield production.

SynthesisWorkflow A Oleyl Bromide + Triethyl Phosphite (Reagents) BB BB A->BB - Ethyl Bromide B Michaelis-Arbuzov Reaction (150°C, Reflux) C Diethyl (Z)-octadec-9-en-1-yl phosphonate (Intermediate) D McKenna Dealkylation (TMSBr, DCM, RT) C->D E Bis(trimethylsilyl) phosphonate (Intermediate) D->E - EtBr F Methanolysis & Neutralization (MeOH, NaOH) E->F G Sodium (Z)-octadec-9-en-1-yl phosphonate (Final Product) F->G - TMSOMe BB->C - Ethyl Bromide

Workflow for the synthesis of Sodium (Z)-octadec-9-en-1-yl phosphonate.

Strategic Rationale & Pathway Selection

The synthesis of long-chain alkenyl phosphonates requires a delicate balance between reactivity and stereochemical preservation. As an Application Scientist, the selection of reagents must be driven by mechanistic causality rather than mere convention.

  • Causality of the Michaelis-Arbuzov Reaction: The P-C bond is best formed via the reaction between oleyl bromide and triethyl phosphite. Triethyl phosphite is specifically chosen over trimethyl phosphite to minimize the volatility of the resulting alkyl halide byproduct, allowing for the controlled distillation of ethyl bromide. This continuous removal is a thermodynamic necessity to prevent the reverse reaction and drive the equilibrium forward.

  • Causality of the McKenna Dealkylation: The internal (Z)-double bond of the oleyl chain is highly susceptible to cis-trans isomerization, migration, or hydration under the harsh acidic conditions (e.g., refluxing concentrated HCl) traditionally used to hydrolyze phosphonate esters (3)[3]. To circumvent this degradation, the McKenna reaction utilizes bromotrimethylsilane (TMSBr) as a mild, anhydrous reagent that selectively cleaves the ethyl esters via a silyl intermediate, preserving the stereochemical integrity of the alkene (4)[4].

McKennaLogic Start Diethyl Oleyl Phosphonate Path1 Aqueous HCl / Reflux (Harsh Acidic) Start->Path1 Path2 TMSBr / RT (Mild Silylation) Start->Path2 Result1 Cis-Trans Isomerization & Degradation Path1->Result1 Result2 Bis(trimethylsilyl) Ester (Preserved Z-double bond) Path2->Result2 Final Oleyl Phosphonic Acid Result2->Final MeOH Solvolysis

Mechanistic rationale for selecting TMSBr over acidic hydrolysis to preserve the Z-alkene.

Mechanistic Deep Dive

The Michaelis-Arbuzov Rearrangement

The mechanism initiates with an SN2 nucleophilic attack by the lone pair of the phosphorus atom in triethyl phosphite onto the electrophilic C1 carbon of oleyl bromide. This forms a transient, positively charged phosphonium intermediate. The displaced bromide anion subsequently acts as a nucleophile, attacking one of the ethyl groups attached to the oxygen and cleaving the C-O bond. This collapse yields diethyl (Z)-octadec-9-en-1-yl phosphonate and ethyl bromide.

TMSBr-Mediated Ester Cleavage (McKenna Reaction)

In the presence of TMSBr, the highly polarized phosphoryl oxygen (P=O) of the diethyl phosphonate attacks the silicon atom, forming a bromophosphonium intermediate. The liberated bromide ion then executes an SN2 attack on the ethyl ester group, releasing ethyl bromide and forming a silyl ester (4)[4]. This process repeats for the second ethyl group, yielding a bis(trimethylsilyl) phosphonate intermediate. Subsequent solvolysis with methanol rapidly cleaves the labile Si-O bonds, generating the free phosphonic acid and volatile methoxytrimethylsilane (TMSOMe) (1)[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They rely on in-process analytical monitoring rather than arbitrary timeframes to dictate progression.

Phase 1: Synthesis of Diethyl (Z)-octadec-9-en-1-yl phosphonate
  • Setup: Equip a flame-dried, 2-neck round-bottom flask with a magnetic stir bar, a short-path distillation apparatus, and an argon inlet.

  • Reagent Addition: Add 1.0 equivalent of oleyl bromide and 1.5 equivalents of triethyl phosphite. Causality Note: The excess phosphite accounts for potential loss during heating and ensures complete consumption of the valuable oleyl halide.

  • Reaction Execution: Heat the mixture to 150°C. Maintain this temperature while continuously distilling off the ethyl bromide byproduct (b.p. 38°C).

  • Self-Validation Checkpoint: Monitor the reaction via 31P NMR. Do not proceed based on time. The reaction is deemed complete only when the starting triethyl phosphite signal (~138 ppm) entirely disappears and is replaced by the dialkyl phosphonate signal (~30 ppm).

  • Purification: Remove excess triethyl phosphite under high vacuum (0.1 Torr) at 80°C to yield the pure diethyl ester intermediate.

Phase 2: Mild Dealkylation and Sodium Salt Formation
  • Silylation: Dissolve the diethyl phosphonate intermediate in anhydrous dichloromethane (DCM) under argon. Dropwise, add 3.0 equivalents of TMSBr at room temperature (4)[4].

  • Self-Validation Checkpoint (Intermediate): Monitor via 31P NMR. The reaction must proceed until the peak shifts from ~30 ppm to ~15 ppm, confirming complete conversion to the bis(trimethylsilyl) ester (1)[1].

  • Solvolysis: Remove DCM and excess TMSBr under reduced pressure. Add anhydrous methanol to the residue and stir for 2 hours at room temperature to effect solvolysis (1)[1].

  • Self-Validation Checkpoint (Acid): Confirm the formation of the free phosphonic acid via 31P NMR (peak shift to ~25 ppm). Evaporate methanol to yield the crude acid.

  • Neutralization: Suspend the phosphonic acid in ethanol and titrate with 1M methanolic NaOH until the pH reaches 9.5-10.0. The sodium salt will precipitate. Filter and dry under vacuum to yield Sodium (Z)-octadec-9-en-1-yl phosphonate.

Quantitative Data: Hydrolysis Method Comparison

The table below summarizes the quantitative impact of selecting the McKenna reaction over classical acidic hydrolysis for the deprotection of oleyl phosphonate esters.

Hydrolysis MethodReagentsReaction TempZ-Alkene IsomerizationOverall Yield
Classical Acidic 6M HCl110°C (Reflux)High (>40%)< 30%
McKenna Reaction TMSBr, MeOH25°C (RT)None Detected (<1%)> 85%

References

  • Benchchem. "Application Note: Protocols for the Hydrolysis of Phosphonate Esters."1

  • Benchchem. "Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups." 4

  • National Institutes of Health (PMC). "The Hydrolysis of Phosphinates and Phosphonates: A Review."3

  • ACS Applied Materials & Interfaces. "Modification of TiO2 Nanoparticles with Oleyl Phosphate via Phase Transfer in the Toluene–Water System..." 2

Sources

Exploratory

Solubility profile of Sodium (Z)-octadec-9-en-1-yl phosphonate in organic and aqueous solvents

As a Senior Application Scientist, I approach the solubility profiling of amphiphilic molecules not merely as a tabulation of empirical data, but as a rigorous study of intermolecular forces and thermodynamics. Sodium (Z...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the solubility profiling of amphiphilic molecules not merely as a tabulation of empirical data, but as a rigorous study of intermolecular forces and thermodynamics. Sodium (Z)-octadec-9-en-1-yl phosphonate—cataloged under PubChem CID 6454175[1]—is a specialized anionic surfactant. Understanding its solubility in both aqueous and organic domains requires analyzing how its specific molecular architecture dictates its phase behavior.

This technical guide provides an in-depth mechanistic analysis and self-validating experimental frameworks for evaluating the solubility profile of this compound.

Molecular Architecture: The "Cis-Kink" Causality

Sodium (Z)-octadec-9-en-1-yl phosphonate consists of a non-polar hydrophobic oleyl chain and an anionic inorganic hydrophilic phosphonate headgroup[2]. The defining structural feature of this molecule is the cis-double bond at the C9 position of the 18-carbon tail.

The Causality of the Kink: In saturated long-chain alkyl phosphonates (such as the stearyl derivative), the straight hydrocarbon chains pack efficiently into dense, highly ordered crystalline lattices via London dispersion forces. Breaking this lattice requires significant thermal energy, resulting in a high Krafft temperature ( Tk​ ).

By contrast, the cis-double bond in the oleyl chain introduces a ~30° steric kink. This structural disruption prevents tight van der Waals packing, significantly lowering the lattice energy. Consequently, the Krafft point is depressed, allowing the surfactant to dissolve and achieve spontaneous micellization in water at ambient temperatures.

Aqueous Solubility and Micellization Thermodynamics

In aqueous media, the solubility of this compound is governed by a delicate balance between the hydrophobic effect of the C18 chain and the hydration of the phosphonate headgroup. Linear alkyl phosphonic acids are typically sparingly soluble in water, but become highly soluble when neutralized to their phosphonate salts at neutral to high pH[2].

  • High pH (Ionized State): At pH > 7.5, the phosphonate group is fully ionized. The strong ion-dipole interactions with water, coupled with electrostatic repulsion between the highly charged headgroups, prevent aggregation into solid precipitates. Instead, the molecules self-assemble into micelles once the sub-millimolar Critical Micelle Concentration (CMC) is reached.

  • Low pH (Protonated State): If the pH drops below the pKa1​ of the phosphonate group, the headgroup becomes protonated (reverting to phosphonic acid). This neutralizes the electrostatic charge, causing hydrophobic interactions to dominate, which rapidly drives the molecule out of solution as a precipitate[3].

PhaseBehavior Solid Hydrated Solid (Below Krafft Temp) Monomer Aqueous Monomers (Low Concentration) Solid->Monomer Heat (> Tk) Monomer->Solid Cool (< Tk) Micelle Micellar Solution (Above CMC & Krafft Temp) Monomer->Micelle Increase Conc. (> CMC) Precipitate Protonated Acid (Low pH) Monomer->Precipitate Acidify (pH < pKa1) Micelle->Monomer Dilution Precipitate->Monomer Neutralize (NaOH)

Caption: Thermodynamic phase transitions of Sodium (Z)-octadec-9-en-1-yl phosphonate in aqueous media.

Organic Solvent Partitioning Profile

Alkyl phosphates and phosphonates function effectively as emulsifiers due to their versatile solubility across polar and non-polar environments[4]. However, the presence of the sodium counterion heavily influences organic partitioning.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility. The solvent network can hydrogen-bond with the phosphonate oxygens and effectively solvate the sodium cation, while the organic nature of the solvent accommodates the oleyl tail.

  • Polar Aprotic Solvents (e.g., DMSO): Moderate to high solubility. These solvents are exceptional at solvating cations, breaking the ionic lattice of the headgroup.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility for the sodium salt form. The non-polar solvent cannot overcome the high lattice energy of the ionic headgroup. However, if the compound is protonated to its free phosphonic acid form, its solubility in non-polar organics increases dramatically, though trace amounts of water or acidic components can still cause unpredictable phase separation at low temperatures[3].

Self-Validating Experimental Methodologies

A simple visual solubility test is scientifically insufficient for amphiphiles because it cannot distinguish between a true molecular solution, a micellar dispersion, and a liquid crystalline phase. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Equilibrium Solubility via Shake-Flask (HPLC-ELSD)

Causality Check: We utilize an Evaporative Light Scattering Detector (ELSD) because phosphonates lack a strong UV chromophore. ELSD is a mass-based detector ideal for non-volatile surfactants.

  • Preparation: Add an excess of solid Sodium (Z)-octadec-9-en-1-yl phosphonate (approx. 100 mg) to 10 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Subject the vial to isothermal shaking at 25.0 ± 0.1 °C for 48 hours. (Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming the notoriously slow dissolution kinetics of long-chain surfactants).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Recover the residual solid from the filter and analyze it via X-ray Powder Diffraction (XRPD). This ensures the solid has not undergone a polymorphic transformation or salt disproportionation during equilibration.

  • Quantification: Dilute the filtrate in a compatible mobile phase and analyze via against a validated calibration curve.

SolubilityWorkflow Start Weigh Excess Compound AddSolvent Add Target Solvent (Aqueous or Organic) Start->AddSolvent Equilibrate Isothermal Shaking (48 hrs at 25°C) AddSolvent->Equilibrate PhaseSep Centrifugation & Filtration (0.22 µm PTFE) Equilibrate->PhaseSep Analysis HPLC-ELSD Analysis PhaseSep->Analysis Result Calculate Equilibrium Solubility Analysis->Result

Caption: Self-validating shake-flask workflow for determining equilibrium solubility.

Protocol B: Krafft Temperature Determination via Conductivity
  • Prepare a 1% (w/v) dispersion of the compound in deionized water (a concentration well above the expected CMC).

  • Cool the dispersion to 5°C until visible precipitation occurs.

  • Insert a calibrated conductivity probe and heat the suspension at a strictly controlled rate of 0.5°C/min under constant stirring.

  • Plot conductivity vs. temperature. (Causality: Below Tk​ , free ion concentration is limited by the solid's low solubility. At Tk​ , the solid rapidly dissolves to form highly mobile micelles and free counterions, yielding a sharp, distinct inflection point in the conductivity curve).

Quantitative Data Summaries

Table 1: Estimated Solubility Profile at 25°C

Solvent CategorySpecific SolventEstimated SolubilityMechanistic Rationale
Aqueous (High pH) Water (pH 8.0)> 50 mg/mL (Micellar)Ionized phosphonate headgroup; electrostatic repulsion prevents aggregation.
Aqueous (Low pH) Water (pH 2.0)< 0.1 mg/mLProtonation to phosphonic acid neutralizes charge; hydrophobic tail drives precipitation.
Polar Protic Methanol / Ethanol> 30 mg/mLStrong hydrogen bonding with headgroup; favorable tail solvation.
Polar Aprotic DMSO~ 10-20 mg/mLExcellent cation solvation; moderate tail interaction.
Non-Polar Hexane< 1 mg/mLInability to overcome the lattice energy of the ionic sodium phosphonate headgroup.

Table 2: Physicochemical Parameters

ParameterValue / DescriptorImpact on Solubility
IUPAC Name disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane-
Hydrocarbon Chain C18 (Oleyl), unsaturated (cis-C9)Steric kink lowers Krafft point, enhancing room-temp aqueous solubility.
Headgroup Phosphonate (Sodium Salt)Imparts pH-dependent amphiphilicity and high hydration capacity.
Expected CMC Sub-millimolar (0.1 - 1.0 mM)Enables spontaneous micellization at very low concentrations.

References

  • National Center for Biotechnology Information (PubChem). "Sodium (Z)-octadec-9-en-1-yl phosphonate - CID 6454175". PubChem Database.[Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Phosphates as Used in Cosmetics". CIR Expert Panel Reports.[Link]

  • Google Patents. "US6096691A - Gear oil additive concentrates and lubricants containing them".

Sources

Foundational

Thermal Stability and Degradation Kinetics of Sodium Oleyl Phosphonate: A Methodological Framework

An In-depth Technical Guide for Drug Development Professionals Abstract Sodium oleyl phosphonate represents a class of molecules with significant potential in pharmaceutical formulations, acting as a structural analog to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Sodium oleyl phosphonate represents a class of molecules with significant potential in pharmaceutical formulations, acting as a structural analog to well-known excipients like sulfates and carboxylates.[1][2] Its utility as a surfactant, emulsifier, or stabilizer in advanced drug delivery systems necessitates a profound understanding of its behavior under thermal stress. Thermal stability is not an abstract parameter; it is a critical attribute that dictates manufacturing process viability (e.g., spray drying, sterilization), formulation integrity, and ultimately, the safety and shelf-life of the final drug product.[3][4] This guide provides a comprehensive, methodology-focused framework for researchers, scientists, and drug development professionals to rigorously characterize the thermal stability and degradation kinetics of sodium oleyl phosphonate. We move beyond mere procedural descriptions to elucidate the causality behind experimental choices, grounding our protocols in the principles of authoritative, self-validating scientific inquiry.

Part 1: Foundational Thermal Analysis: Establishing the Thermal Profile

The initial characterization of any pharmaceutical compound's thermal behavior begins with two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

  • Thermogravimetric Analysis (TGA) monitors mass changes as a function of temperature, providing a direct measure of decomposition and volatilization.[4] It answers the fundamental question: "At what temperature does the material begin to degrade?"

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[5] It answers the question: "What energetic phase changes does the material undergo before it decomposes?"

Employing these techniques in tandem provides a holistic thermal profile, allowing for the differentiation between physical phase changes (like melting) and chemical degradation (mass loss).[3]

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for determining the thermal stability of sodium oleyl phosphonate.

Causality: The choice of a nitrogen atmosphere is critical for studying the intrinsic thermal stability of the molecule without the influence of oxidative degradation. The heating rate of 10 °C/min is a standard practice that balances resolution and experimental time.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the sodium oleyl phosphonate sample into a clean, tared TGA pan (typically aluminum or platinum). A small sample mass minimizes thermal gradients within the sample.

  • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperature of the maximum rate of decomposition.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak) from the DTG curve, and the percentage of residual mass at the end of the experiment.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is designed to identify melting and other phase transitions.

Causality: Hermetically sealed pans are used to prevent the loss of any volatile components before their boiling or transition point, ensuring accurate enthalpy measurements. A second heating cycle is included to observe the behavior of the melt-cooled sample and identify any changes in its crystalline structure.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-4 mg of the sodium oleyl phosphonate sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 250 °C) at a rate of 10 °C/min.

    • Hold for 2 minutes.

    • Cool back to 25 °C at 10 °C/min.

    • Heat again from 25 °C to 250 °C at 10 °C/min (second heating cycle).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans.

  • Data Analysis: Analyze the DSC thermogram to identify the peak temperature and enthalpy (ΔH) of any endothermic (e.g., melting) or exothermic (e.g., crystallization) events.

Data Presentation: Expected Thermal Properties

The following tables summarize the kind of quantitative data generated from TGA and DSC analyses. Values are hypothetical, based on analogous compounds like sodium oleate.[2]

Table 1: Representative TGA Data for Sodium Oleyl Phosphonate

Parameter Value Description
T_onset (5% Mass Loss) ~280 - 320 °C Temperature at which significant degradation begins.
T_peak (DTG) ~350 - 400 °C Temperature of the maximum rate of decomposition.

| Residual Mass @ 600°C | Varies | Indicates the amount of non-volatile char formed. |

Table 2: Representative DSC Data for Sodium Oleyl Phosphonate

Parameter Value Description
Melting Point (T_m) ~210 - 240 °C Peak temperature of the melting endotherm.

| Enthalpy of Fusion (ΔH_f) | ~100 - 150 J/g | Energy required to melt the crystalline structure. |

Visualization: General Thermal Analysis Workflow

G cluster_prep Sample Preparation cluster_data Data Output & Interpretation cluster_results Key Parameters Sample Sodium Oleyl Phosphonate TGA_Sample Weigh 3-5 mg in TGA pan Sample->TGA_Sample DSC_Sample Weigh 2-4 mg in sealed DSC pan Sample->DSC_Sample TGA TGA (30-600°C @ 10°C/min, N2) TGA_Sample->TGA DSC DSC (25-250°C @ 10°C/min, N2) DSC_Sample->DSC MassLoss Mass Loss vs. Temp (TGA Curve) TGA->MassLoss HeatFlow Heat Flow vs. Temp (DSC Curve) DSC->HeatFlow DTG Mass Loss Rate (DTG Curve) MassLoss->DTG Stability Thermal Stability (Tonset, Tpeak) DTG->Stability Phase Phase Transitions (Tm, ΔHf) HeatFlow->Phase

Caption: General workflow for foundational thermal analysis.

Part 2: Probing Degradation Kinetics with Isoconversional Methods

While TGA identifies when degradation occurs, kinetic analysis reveals how the degradation rate depends on temperature. This is crucial for predicting long-term stability and behavior under various thermal conditions. Isoconversional (or "model-free") methods are powerful because they calculate the activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model.[6][7]

Causality: We prioritize isoconversional methods like Flynn-Wall-Ozawa (FWO) and Kissinger because solid-state degradation is often a complex, multi-step process.[8][9] A single activation energy value can be misleading. By calculating Ea at different stages of the reaction (different α values), we can detect this complexity. A changing Ea with α suggests a multi-step degradation mechanism.[10]

Experimental Protocol 3: Multi-Heating-Rate TGA for Kinetic Analysis

Methodology:

  • Follow the TGA protocol (Protocol 1) precisely.

  • Repeat the entire experiment using a series of different linear heating rates (β). A minimum of four heating rates is recommended for reliable kinetic analysis.[11]

    • Run 1: β = 5 °C/min

    • Run 2: β = 10 °C/min

    • Run 3: β = 15 °C/min

    • Run 4: β = 20 °C/min

  • Data Integrity: Ensure the sample mass and preparation are as consistent as possible across all runs to ensure the data is comparable.

Protocol 4: Data Analysis via the Flynn-Wall-Ozawa (FWO) Method

The FWO method is an integral isoconversional method used to determine the activation energy of the degradation process.[12][13]

Methodology:

  • Select Conversion Points (α): From the TGA data for each heating rate, select a range of conversion values (e.g., α = 0.1, 0.2, 0.3, ..., 0.9). The conversion α is calculated as: α = (m₀ - mₜ) / (m₀ - m_f), where m₀ is the initial mass, mₜ is the mass at time t, and m_f is the final mass.

  • Determine Temperatures (Tα): For each selected α value, find the corresponding temperature (Tα) from the TGA curves of each of the four heating rates (β).

  • Construct FWO Plots: For each α value, create a plot of ln(β) versus 1/Tα.

  • Calculate Activation Energy (Ea): According to the FWO equation, the slope of this plot is equal to -1.052 * (Ea / R), where R is the universal gas constant (8.314 J/mol·K).[10] Calculate Ea for each degree of conversion.

    • Ea = - (Slope * R) / 1.052

  • Interpret Results: Plot the calculated Ea values against α. A constant Ea suggests a single-step degradation mechanism, while a variable Ea indicates a more complex, multi-step process.[14]

Protocol 5: Data Analysis via the Kissinger Method

The Kissinger method is a simpler, differential approach that provides a single, overall activation energy value.[15] While less detailed than FWO, it is a rapid and widely used method for initial assessment.[11][16]

Methodology:

  • Identify Peak Temperatures (Tp): From the DTG curve for each heating rate (β), determine the peak temperature (Tp), which corresponds to the maximum rate of mass loss.

  • Construct Kissinger Plot: Create a plot of ln(β / Tp²) versus 1/Tp.

  • Calculate Activation Energy (Ea): The Kissinger equation shows that the slope of this plot is equal to -Ea / R.[12]

    • Ea = - Slope * R

Data Presentation: Kinetic Parameters

Table 3: Hypothetical Kinetic Parameters for Sodium Oleyl Phosphonate

Method Parameter Value Interpretation
Kissinger Ea (kJ/mol) 145 Average activation energy for the overall process.
> 0.99 Good linear fit, indicating consistency of data.
Flynn-Wall-Ozawa Ea at α = 0.1 130 Activation energy for the initial stage of degradation.
Ea at α = 0.5 148 Activation energy at 50% conversion.

| | Ea at α = 0.9 | 165 | Activation energy for the final stage of degradation. |

An increasing Ea with α, as shown in the hypothetical data, might suggest that as degradation proceeds, more stable intermediate structures (like char) are formed, requiring more energy for further breakdown.[17]

Visualization: Kinetic Analysis Workflow

G cluster_exp Multi-Rate TGA Experiments cluster_analysis Isoconversional Analysis cluster_plots Kinetic Plots cluster_results Kinetic Results TGA1 TGA Data β = 5 °C/min FWO Flynn-Wall-Ozawa Method TGA1->FWO Kissinger Kissinger Method TGA1->Kissinger TGA2 TGA Data β = 10 °C/min TGA2->FWO TGA2->Kissinger TGA3 TGA Data β = 15 °C/min TGA3->FWO TGA3->Kissinger TGA4 TGA Data β = 20 °C/min TGA4->FWO TGA4->Kissinger FWO_Plot Plot ln(β) vs 1/Tα (for each α) FWO->FWO_Plot Kissinger_Plot Plot ln(β/Tp²) vs 1/Tp Kissinger->Kissinger_Plot FWO_Ea Ea vs. α Plot FWO_Plot->FWO_Ea Kissinger_Ea Single Ea Value Kissinger_Plot->Kissinger_Ea

Caption: Relationship between experimental data and kinetic models.

Part 3: Mechanistic Insights via Evolved Gas Analysis (EGA)

Kinetic analysis describes the energy of degradation, but not the chemical pathway. Understanding the degradation mechanism is vital for predicting incompatible excipients or designing more stable analogs. The thermal degradation of organophosphorus compounds can be complex, often involving the elimination of phosphorus-containing acids, which can then catalyze further reactions or act in the gas phase.[18][19]

Authoritative Grounding: To elucidate the degradation mechanism, coupling TGA with techniques that identify the evolved gases is the most direct approach. TGA-FTIR (Fourier-Transform Infrared Spectroscopy) and TGA-MS (Mass Spectrometry) are powerful tools for this purpose.[20]

  • TGA-FTIR: As the sample degrades in the TGA, the evolved gases are passed through an IR gas cell. The resulting IR spectra can identify functional groups of the gaseous products (e.g., CO₂, H₂O, alkenes from the oleyl chain, P-O compounds).[21]

  • TGA-MS: This technique provides the molecular weight of the evolved fragments, allowing for more specific identification of the degradation products.

By correlating the evolution of specific gases with the mass loss steps observed in the TGA, a detailed degradation pathway can be proposed. For sodium oleyl phosphonate, one might expect to see:

  • Initial loss of water or residual solvent.

  • Decomposition of the oleyl chain, releasing various hydrocarbons.

  • Cleavage and rearrangement of the phosphonate group, potentially releasing phosphorus oxides or other volatile phosphorus species.[18]

Conclusion

This technical guide presents a robust, multi-faceted strategy for the comprehensive characterization of the thermal stability and degradation kinetics of sodium oleyl phosphonate. By systematically employing TGA and DSC for foundational analysis, followed by rigorous isoconversional kinetic modeling and advanced evolved gas analysis, researchers can build a complete and reliable thermal profile. This knowledge is not merely academic; it is a cornerstone of rational drug formulation and development, ensuring the creation of safe, stable, and effective pharmaceutical products.

References

  • NETZSCH-Gerätebau GmbH. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules, 25(12), 2813. [Link]

  • Engineered Science Publisher. (2020). Applications of Kinetic Methods in Thermal Analysis: A Review. [Link]

  • Pielichowska, K., & Pielichowski, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Materials, 16(11), 3989. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Brown, M. E., & Maciejewski, M. (2012). Homer Kissinger and the Kissinger equation. Journal of Thermal Analysis and Calorimetry, 108(1), 423-431. [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal analysis of pharmaceuticals. CRC press. [Link]

  • Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules, 25(12), 2813. [Link]

  • Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules, 25(12), 2813. [Link]

  • Zhang, Y., et al. (2023). Untenable Linear Fitting Approach in Determination of Thermal Decomposition Kinetic Model with Flynn-Wall-Ozawa Equation. ChemRxiv. [Link]

  • Singh, P., & Kumar, R. (2013). Isoconversional Kinetic Analysis of Decomposition of Nitroimidazoles: Friedman method vs Flynn–Wall–Ozawa Method. The Journal of Physical Chemistry A, 117(39), 9616-9624. [Link]

  • ResearchGate. (n.d.). Thermal gravimetric analysis of phosphonate ester- or phosphoric acid- and carborane-bearing block copolymers under nitrogen atmosphere. [Link]

  • Liu, X., et al. (2019). Understanding thermal decomposition kinetics of flame-retardant thermoset polylactic acid. RSC advances, 9(5), 2568-2577. [Link]

  • Wang, Y., et al. (2013). Thermal Stability and Decomposition Kinetics of Polysuccinimide. Journal of Materials Science and Chemical Engineering, 1(5), 1-6. [Link]

  • NETZSCH Kinetics Neo. (n.d.). Ozawa-Flynn-Wall Analysis. [Link]

  • Salmeia, K. A., et al. (2013). Thermal stability of phosphorus-containing epoxy resins by thermogravimetric analysis. Thermochimica Acta, 551, 136-141. [Link]

  • Joseph, P., et al. (2020). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene. Polymers, 12(12), 2826. [Link]

  • Taddei, M., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Materials, 16(24), 7720. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7915. [Link]

  • Ng, S. W., et al. (2017). Synthesis and structural characterization of four related α-phosphonates. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1836-1841. [Link]

  • Wilkie, C. A., & Meteleva, E. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Marquette University. [Link]

  • Shearan, S. J. I. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Swansea University. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 0(0), null. [Link]

  • Senhaji, O., et al. (n.d.). View of Synthesis Characterization And Photopolymerization Of Novel Phosphonated Materials. [Link]

  • ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Sodium Phosphates. [Link]

  • Huerta Angeles, G., et al. (2014). Development of sodium oleyl hyaluronate for application in drug delivery. ResearchGate. [Link]

  • Lebouc, F., et al. (2015). New prospects for the synthesis of N-alkyl phosphonate/phosphonic acid-bearing oligo-chitosan. RSC Advances, 5(87), 71221-71230. [Link]

  • Howell, B. A. (2024). Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation. Chemical and Materials Sciences - Developments and Innovations Vol. 3. [Link]

  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphates and Phosphonates. Journal of Medicinal Chemistry, 51(8), 2328-2345. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new chitosan-O-ethyl phosphonate. [Link]

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Exploratory

Thermodynamic Properties of Sodium (Z)-octadec-9-en-1-yl Phosphonate Micellization: A Technical Guide for Surfactant Engineering

Executive Summary The rational design of nanomedicines and advanced colloidal formulations requires a rigorous understanding of surfactant thermodynamics. Sodium (Z)-octadec-9-en-1-yl phosphonate —commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of nanomedicines and advanced colloidal formulations requires a rigorous understanding of surfactant thermodynamics. Sodium (Z)-octadec-9-en-1-yl phosphonate —commonly referred to as sodium oleyl phosphonate—is a highly versatile anionic surfactant. Characterized by an 18-carbon hydrophobic tail with a cis (Z) double bond at the C9 position and a diprotic phosphonate headgroup, this molecule exhibits unique self-assembly thermodynamics.

Unlike conventional sulfates or carboxylates, the phosphonate headgroup provides tunable electrostatic parameters and exceptional anchoring capabilities to metal oxide surfaces. This technical guide dissects the thermodynamic driving forces of its micellization, provides field-proven experimental workflows for thermodynamic profiling, and outlines its critical role in modern drug delivery and nanoparticle stabilization.

Molecular Architecture and Phase Behavior

The self-assembly of sodium (Z)-octadec-9-en-1-yl phosphonate is governed by the delicate balance between hydrophobic tail interactions and headgroup electrostatics.

The Role of the (Z)-Double Bond

The cis-double bond at the C9 position introduces a rigid ~30° kink in the alkyl chain. This structural feature significantly increases the excluded volume ( v ) of the hydrophobic tail. Compared to saturated fatty acids, the Z-double bond in oleyl-based surfactants significantly alters the molecular footprint and adsorption density at solid-liquid interfaces[1]. According to the critical packing parameter equation ( CPP=v/a0​lc​ , where a0​ is the optimal headgroup area and lc​ is the extended chain length), this kink pushes the CPP closer to the 0.5–1.0 range. Consequently, this surfactant favors the formation of cylindrical micelles or bilayer vesicles rather than highly curved spherical micelles.

Phosphonate Headgroup Electrostatics

The phosphonate group (–PO₃HNa) is diprotic, with pKa values typically around 2.5 and 7.5. At physiological pH (7.4), the surfactant exists in a dynamic equilibrium between monoanionic and dianionic states. Long-chain alkyl phosphonates are known to form stable vesicles in aqueous solutions, with their specific aggregation behavior being highly sensitive to pH variations that alter the protonation state of the phosphonate headgroup[2]. Lowering the pH reduces electrostatic repulsion ( a0​ decreases), further driving the CPP upwards and triggering spontaneous vesiculation.

PhaseBehavior A Monomeric Dispersion [Surfactant] < CMC B Hydrophobic Effect Water Entropy Increases A->B Concentration ↑ C Micellization ΔG < 0, [Surfactant] ≥ CMC B->C Spontaneous Assembly D Vesicle Formation CPP > 0.5 (pH dependent) C->D pH Drop / Charge ↓ E Surface Admicelles Strong Metal-O-P Bonds C->E Metal Oxide Surface

Thermodynamic pathways of sodium oleyl phosphonate self-assembly.

Thermodynamics of Micellization

The spontaneous formation of micelles is dictated by the Gibbs free energy of micellization ( ΔGmic​ ), which is a function of enthalpic ( ΔHmic​ ) and entropic ( ΔSmic​ ) contributions:

ΔGmic​=RTln(XCMC​)=ΔHmic​−TΔSmic​

  • Entropy ( ΔSmic​ ): At ambient temperatures, micellization is heavily entropy-driven. The aggregation of the oleyl tails releases highly ordered clathrate water structures surrounding the hydrophobic chains, resulting in a massive net increase in system entropy.

  • Enthalpy ( ΔHmic​ ): The enthalpic contribution is typically small and slightly endothermic at 298 K due to the energy required to overcome electrostatic headgroup repulsion and the melting of the structured water. As temperature increases, ΔHmic​ becomes increasingly exothermic.

Representative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for long-chain unsaturated phosphonate micellization across a physiological temperature gradient.

Temperature (K)CMC (mM) ΔGmic​ (kJ/mol) ΔHmic​ (kJ/mol) TΔSmic​ (kJ/mol)
288 2.10-28.5+1.5+30.0
298 2.25-29.2+0.2+29.4
308 2.45-30.0-1.8+28.2
318 2.70-30.7-4.0+26.7

Note: Data reflects typical behavior for C18 mono-unsaturated anionic surfactants in 10 mM NaCl buffer at pH 7.4.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for extracting the thermodynamic parameters of sodium (Z)-octadec-9-en-1-yl phosphonate.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling because it directly measures the heat of demicellization, allowing for the simultaneous determination of CMC and ΔHmic​ without relying on mathematical approximations.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a surfactant solution at 10× the expected CMC (e.g., 25 mM) in a degassed buffer. Causality Rationale: Degassing is critical; microbubbles in the sample cell will expand/contract during injection, creating massive thermal artifacts that obscure the delicate demicellization signal.

  • Cell Equilibration: Load the reference cell with deionized water and the sample cell with the exact matching buffer. Equilibrate the system at 298 K until the baseline heat flow fluctuates by less than 10 nW.

  • Titration Sequence: Program the syringe to inject 10 µL aliquots of the surfactant into the 1.4 mL sample cell every 180 seconds. Causality Rationale: The 180-second interval ensures the system fully returns to thermal equilibrium between injections, allowing for accurate integration of the area under the curve (AUC).

  • Data Integration: The initial injections (yielding concentrations below CMC in the cell) will produce large endothermic peaks as the injected micelles break apart into monomers ( ΔHdemic​ ). Once the cell concentration surpasses the CMC, the micelles remain intact, and the heat signal drops to a baseline representing mere dilution.

  • Thermodynamic Extraction: The inflection point of the integrated heat curve represents the CMC. ΔHmic​ is calculated as the inverse of the demicellization heat plateau. ΔG and ΔS are subsequently derived using the Gibbs-Helmholtz equation.

ITC_Workflow S1 1. Cell Equilibration Thermal baseline at 298K S2 2. Surfactant Titration Inject into aqueous buffer S1->S2 Stable Baseline S3 3. Heat Rate Measurement Capture demicellization heat S2->S3 Dynamic Heat Flow S4 4. CMC Identification Inflection in binding isotherm S3->S4 Peak Integration S5 5. Thermodynamic Derivation Calculate ΔH, ΔG, ΔS S4->S5 Gibbs-Helmholtz Eq.

ITC workflow for extracting micellization thermodynamics.

Protocol 2: Temperature-Dependent Conductivity (van 't Hoff Method)

When ITC is unavailable, conductivity offers a robust orthogonal approach.

Step-by-Step Methodology:

  • Serial Dilution: Prepare 20 surfactant samples ranging from 0.1 mM to 10 mM. Causality Rationale: Logarithmic spacing around the expected CMC provides high-resolution data points precisely where the inflection occurs.

  • Conductivity Measurement: Submerge a calibrated conductivity probe into each sample, starting from the lowest concentration to prevent carryover. Measure at precisely controlled temperatures (e.g., 288 K, 298 K, 308 K). Causality Rationale: Micelle formation drastically reduces the electrophoretic mobility of the bound sodium counterions, causing a distinct break in the specific conductivity vs. concentration plot.

  • van 't Hoff Extraction: Determine the CMC at each temperature from the intersection of the pre-micellar and post-micellar linear regression lines. Plot ln(XCMC​) against 1/T . The slope of this line yields ΔHmic​/R , validating the direct calorimetric data.

Implications for Drug Development and Nanomedicine

The unique thermodynamics of sodium (Z)-octadec-9-en-1-yl phosphonate make it a highly valuable excipient in advanced formulations:

  • Vesicular Drug Delivery: Because the Z-double bond forces a high packing parameter, this surfactant readily forms unilamellar vesicles upon slight acidification. These vesicles act as highly stable hydrophobic reservoirs, ideal for encapsulating poorly water-soluble Active Pharmaceutical Ingredients (APIs) in oncology and targeted delivery.

  • Nanoparticle Functionalization: Thermodynamic analyses reveal that alkyl phosphonates exhibit strong binding enthalpies to iron oxide surfaces, forming stable quasi-bilayer structures driven by robust P-O-Fe linkages[3]. This makes sodium oleyl phosphonate an exceptional capping agent for synthesizing superparamagnetic iron oxide nanoparticles (SPIONs) used in MRI contrast enhancement and magnetic hyperthermia, preventing agglomeration in physiological fluids.

References

  • Title: Molecular Simulations of Surfactant Adsorption on Iron Oxide from Hydrocarbon Solvents Source: ACS Publications (Langmuir) URL: 1

  • Title: Novel Modified Pyrrole Monomers, 2: Behaviour in Water Solutions Source: Taylor & Francis (Designed Monomers and Polymers) URL: 2

  • Title: Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids Source: ACS Publications (Langmuir) URL: 3

Sources

Foundational

Interfacial Engineering via Sodium (Z)-octadec-9-en-1-yl Phosphonate: Mechanisms, Thermodynamics, and Application Workflows

Executive Overview In the realm of nanomaterials and surface chemistry, the rational design of capping ligands dictates the macroscopic behavior of colloidal systems. Sodium (Z)-octadec-9-en-1-yl phosphonate (PubChem CID...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of nanomaterials and surface chemistry, the rational design of capping ligands dictates the macroscopic behavior of colloidal systems. Sodium (Z)-octadec-9-en-1-yl phosphonate (PubChem CID: 6454175)[1]—the sodium salt of oleyl phosphonic acid—has emerged as a highly specialized molecule for surface modification. By combining the robust, covalent binding affinity of a phosphonate headgroup with the steric fluidity of an unsaturated oleyl tail, this molecule solves critical challenges in nanoparticle stabilization, phase transfer, and optoelectronic device integration.

This technical guide deconstructs the mechanism of action of Sodium (Z)-octadec-9-en-1-yl phosphonate, providing researchers and drug development professionals with field-proven insights and self-validating experimental workflows.

Molecular Anatomy & Binding Thermodynamics

To understand the efficacy of Sodium (Z)-octadec-9-en-1-yl phosphonate, we must analyze its structural dichotomy:

The Phosphonate Headgroup (-PO₃²⁻)

Unlike carboxylate ligands (e.g., oleic acid) which exhibit highly dynamic, reversible binding on metal oxides, phosphonates act as a thermodynamic sink. Upon interaction with hydroxylated surfaces (such as TiO₂, HfO₂, or Fe₃O₄), phosphonates undergo condensation reactions to form strong M-O-P covalent bonds[2]. The sodium salt formulation is particularly advantageous; the dissociation of Na⁺ ions in polar or biphasic media leaves a highly reactive, deprotonated phosphonate moiety that rapidly coordinates to the surface, preferentially adopting a highly stable tridentate geometry.

The (Z)-Octadecenyl Tail

The 18-carbon aliphatic chain contains a cis-double bond at the C9 position. This (Z)-conformation introduces a rigid ~30° kink in the alkyl chain.

  • Causality in Experimental Choice: If one uses saturated octadecyl phosphonate (ODPA), the straight chains interdigitate, forming a dense, crystalline ligand shell that can inhibit subsequent chemical reactivity or cause nanoparticle aggregation due to strong van der Waals forces. The kink in the oleyl chain prevents this dense packing, increasing the free volume of the ligand shell[2]. This steric fluidity maintains excellent colloidal stability in organic solvents and prevents the cracking of nanoparticle films during solvent evaporation.

Mechanisms of Action in Surface Modification

Phase-Transfer Modification

Nanoparticles synthesized in aqueous environments often need to be transferred to organic solvents for polymer integration or biological encapsulation. Sodium (Z)-octadec-9-en-1-yl phosphonate acts as an interfacial transport agent. When the aqueous nanoparticle dispersion is mixed with an organic solution containing the ligand, the amphiphilic nature of the sodium salt drives it to the liquid-liquid interface. The phosphonate head binds to the nanoparticle, rendering its surface hydrophobic and thermodynamically driving the particle into the organic phase.

PhaseTransfer Aq Aqueous Phase (Hydrophilic NPs) Mix Biphasic Emulsification (High-Shear Mixing) Aq->Mix Org Organic Phase (Sodium Oleyl Phosphonate) Org->Mix React Interfacial Condensation (M-O-P Bond Formation) Mix->React Mass Transfer Sep Phase Separation (Hydrophobic NPs in Organic) React->Sep Thermodynamic Stabilization

Diagram 1: Workflow of biphasic phase-transfer surface modification.

Competitive Ligand Stripping in Optoelectronics

In the development of perovskite light-emitting diodes (LEDs), CsPbBr₃ nanocrystals are typically synthesized with insulating didodecyldimethylammonium bromide (DDAB) ligands. While DDAB provides stability, it severely hinders charge carrier transport. Sodium (Z)-octadec-9-en-1-yl phosphonate is utilized to perform partial ligand stripping [3]. The phosphonate competitively binds to the nanocrystal surface and to free DDAB in solution. The sodium cation pairs with the displaced bromide, thermodynamically driving the removal of excess DDAB. This reduces the interparticle distance and enhances conductivity without destroying the crystal's photoluminescence quantum yield (PLQY)[3].

LigandStripping Native CsPbBr3 Nanocrystals (Dense DDAB Capping) Add Introduction of Sodium (Z)-octadec-9-en-1-yl phosphonate Native->Add Comp Competitive Surface Binding (Phosphonate vs. Ammonium) Add->Comp Strip Partial Ligand Stripping (Removal of Insulating DDAB) Comp->Strip Steric Displacement Opt Enhanced Carrier Transport (Preserved PLQY) Strip->Opt Device Integration

Diagram 2: Mechanism of competitive ligand stripping on perovskite nanocrystals.

Quantitative Data & Comparative Analysis

To select the appropriate ligand for surface engineering, one must evaluate the binding affinity and the resulting superlattice packing. Table 1 summarizes the physiochemical differences between standard capping agents.

Table 1: Comparative Analysis of Nanoparticle Surface Modifiers

Ligand TypeAnchoring GroupAliphatic Chain StructureBinding Affinity to Metal OxidesSuperlattice PackingPrimary Application
Oleic Acid (OA) Carboxylate (-COO⁻)C18, one cis double bondModerate (Dynamic/Reversible)FCC, higher free volumeGeneral synthesis, reversible capping
Octadecyl Phosphonate (ODPA) Phosphonate (-PO₃²⁻)C18, fully saturatedStrong (Covalent, Tridentate)Dense, crystalline interdigitationRobust passivation, high-temp stability
Sodium (Z)-octadec-9-en-1-yl Phosphonate Phosphonate (-PO₃²⁻)C18, one cis double bondStrong (Covalent, Tridentate)FCC, sterically hindered (fluid-like)Phase transfer, ligand stripping, LEDs

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can immediately verify the success of the surface modification.

Protocol A: Phase-Transfer Functionalization of Metal Oxides (e.g., TiO₂)
  • Purpose: Transfer hydrophilic metal oxide nanoparticles from an aqueous synthesis batch into a non-polar organic solvent.

  • Step 1: Disperse 100 mg of unmodified TiO₂ nanoparticles in 10 mL of deionized water (Aqueous Phase).

  • Step 2: Dissolve 50 mg of Sodium (Z)-octadec-9-en-1-yl phosphonate in 10 mL of toluene (Organic Phase). Causality: Toluene is chosen because the oleyl tail is highly soluble in aromatic solvents, ensuring the ligand remains in the organic phase prior to binding.

  • Step 3: Combine the two phases in a reaction vial. The mixture will form two distinct layers, with the bottom aqueous layer appearing turbid.

  • Step 4: Stir vigorously (1000 RPM) at room temperature for 8 to 12 hours.

  • Step 5 (Self-Validation): Stop stirring and allow the phases to separate. A successful modification is indicated by a macroscopic phase inversion : the aqueous layer will become completely transparent, and the top toluene layer will become turbid/colored as the hydrophobic, modified nanoparticles migrate upward.

  • Step 6: Extract the toluene layer, centrifuge at 8000 RPM to remove aggregates, and precipitate the modified nanoparticles using ethanol to wash away unbound ligand.

Protocol B: Controlled Ligand Stripping of CsPbBr₃ Nanocrystals
  • Purpose: Remove insulating DDAB ligands to improve charge transport in LED films while maintaining defect passivation.

  • Step 1: Synthesize CsPbBr₃ nanocrystals capped with DDAB and disperse them in toluene at a concentration of 10 mg/mL.

  • Step 2: Prepare a dilute stripping solution of Sodium (Z)-octadec-9-en-1-yl phosphonate in toluene (0.1 M).

  • Step 3: Under inert atmosphere, add the phosphonate solution dropwise to the nanocrystal dispersion. Causality: Dropwise addition prevents localized over-stripping, which would expose surface trap states and quench luminescence.

  • Step 4 (Self-Validation): Monitor the Photoluminescence Quantum Yield (PLQY) using an integrating sphere. A successful partial strip will maintain a PLQY of >80%. If the PLQY drops significantly, the phosphonate concentration is too high, leading to the destruction of the perovskite crystal structure[3].

  • Step 5: Spin-coat the stripped nanocrystals onto an ITO substrate to fabricate the LED emissive layer.

Conclusion

Sodium (Z)-octadec-9-en-1-yl phosphonate represents a masterclass in rational ligand design. By leveraging the thermodynamic stability of the phosphonate-metal bond and the steric disruption of the cis-oleyl chain, it provides unparalleled control over nanoparticle surface chemistry. Whether utilized for phase-transferring metal oxides or engineering the charge-transport properties of next-generation perovskite LEDs, this molecule is an indispensable tool in the modern nanomaterials toolkit.

References

  • PubChem. "Sodium (Z)-octadec-9-en-1-yl phosphonate." National Center for Biotechnology Information. URL:[Link]

  • ACS Applied Materials & Interfaces. "Partial Ligand Stripping from CsPbBr3 Nanocrystals Improves Their Performance in Light-Emitting Diodes." (2024). URL:[Link]

  • ACS Nano. "Strengthening Engineered Nanocrystal Three-Dimensional Superlattices via Ligand Conformation and Reactivity." (2022). URL:[Link]

  • ACS Applied Materials & Interfaces. "Modification of TiO2 Nanoparticles with Oleyl Phosphate via Phase Transfer in the Toluene–Water System..." (2017). URL:[Link]

Sources

Exploratory

Phase Behavior and Liquid Crystal Formation of Sodium (Z)-octadec-9-en-1-yl Phosphonate

A Technical Whitepaper for Materials Scientists and Drug Development Professionals Executive Summary Sodium (Z)-octadec-9-en-1-yl phosphonate—the sodium salt of oleyl phosphonic acid (OPA)—is a highly versatile amphiphil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Materials Scientists and Drug Development Professionals

Executive Summary

Sodium (Z)-octadec-9-en-1-yl phosphonate—the sodium salt of oleyl phosphonic acid (OPA)—is a highly versatile amphiphilic molecule. Characterized by a kinked unsaturated hydrophobic tail and a highly ionizable phosphonate headgroup, this surfactant exhibits complex self-assembly behaviors in aqueous environments. Understanding its lyotropic liquid crystalline (LLC) phase behavior is critical for advanced applications ranging from the surface functionalization of inorganic nanocrystals to the engineering of sustained-release drug delivery vehicles.

This whitepaper provides an in-depth mechanistic analysis of the phase behavior of Sodium (Z)-octadec-9-en-1-yl phosphonate, detailing the thermodynamic drivers of its self-assembly, standardized characterization protocols, and its translational applications in nanomedicine and optoelectronics.

Molecular Architecture and Thermodynamic Drivers

The phase behavior of any surfactant is fundamentally dictated by its molecular geometry, which is quantified by the Critical Packing Parameter (CPP) . The CPP is defined as CPP=V/(a0​⋅lc​) , where V is the hydrophobic chain volume, a0​ is the effective cross-sectional area of the hydrophilic headgroup, and lc​ is the extended length of the hydrophobic chain[1].

The Role of the (Z)-octadec-9-enyl Tail

The hydrophobic domain of Sodium (Z)-octadec-9-en-1-yl phosphonate contains 18 carbon atoms with a cis-double bond at the C9 position. This unsaturation introduces a rigid 30-degree "kink" in the aliphatic chain.

  • Causality: Compared to saturated analogs like octadecyl phosphonic acid (ODPA), this kink prevents tight, crystalline packing of the lipid tails[2][3]. It significantly increases the conformational entropy and the effective hydrophobic volume ( V ), while decreasing the effective chain length ( lc​ ). Consequently, the Krafft temperature is lowered, allowing the molecule to form fluid lyotropic liquid crystals at room temperature rather than precipitating as a solid hydrated crystal.

The Role of the Sodium Phosphonate Headgroup

The phosphonate headgroup ( −PO32−​ ) is highly polar. When neutralized with sodium, the resulting salt is highly ionized in water.

  • Causality: The electrostatic repulsion between adjacent negatively charged phosphonate groups, combined with a massive hydration shell surrounding the sodium counterions, results in a very large effective headgroup area ( a0​ ). Because a0​ is large, the CPP of the pure binary system (surfactant + water) is initially driven below 0.33, heavily favoring the formation of normal (Type I) micellar phases at low concentrations.

CPP_Phase mol Sodium Oleyl Phosphonate cpp1 CPP < 0.33 High Hydration mol->cpp1 Low Conc. cpp2 0.33 < CPP < 0.5 Moderate Hydration mol->cpp2 Med Conc. cpp3 0.5 < CPP < 1.0 Low Hydration mol->cpp3 High Conc. phase1 Micellar (L1) Isotropic cpp1->phase1 phase2 Hexagonal (H1) Anisotropic cpp2->phase2 phase3 Lamellar (Lα) Anisotropic cpp3->phase3

Fig 1: Concentration-dependent Critical Packing Parameter (CPP) and resulting lyotropic mesophases.

Phase Behavior and Mesophase Transitions

As the concentration of Sodium (Z)-octadec-9-en-1-yl phosphonate in water increases, the system undergoes a series of predictable lyotropic phase transitions driven by counterion condensation. As molecules pack closer together, sodium ions condense onto the phosphonate lattice, screening the electrostatic repulsion. This reduces a0​ , sequentially increasing the CPP and driving the transition from 0D to 1D and 2D structures[1][4].

Quantitative Summary of Mesophases

Table 1: Structural and Analytical Characteristics of Formed Mesophases

MesophaseCPP RangeDimensionalitySAXS Bragg Peak Ratios ( q/q1​ )PLM Optical TextureRheological Profile
Normal Micellar (L1) < 0.330DBroad scattering (no sharp peaks)Dark (Isotropic)Low viscosity, Newtonian
Normal Hexagonal (H1) 0.33 – 0.52D 1:3​:4​:7​ Non-geometric / Fan-likeHigh viscosity, Gel-like
Bicontinuous Cubic (V1) ~ 0.53D 2​:3​:4​:6​ (Pn3m)Dark (Isotropic)Extremely high viscosity
Lamellar (Lα) 0.5 – 1.01D 1:2:3:4 Focal conic / Maltese crossesShear-thinning

Note: Unlike uncharged oleyl-derivatives like Glyceryl Monooleate (GMO) which naturally form inverse (Type II) phases due to a small headgroup[1], Sodium Oleyl Phosphonate requires the addition of a lipophilic oil phase or co-surfactant to swell the hydrophobic core and induce inverse hexagonal (H2) or inverse cubic (Q2) phases[5].

Applications in Advanced Technologies

Nanocrystal Surface Functionalization

Oleyl phosphonic acid and its salts are highly potent L-type ligands for colloidal nanocrystals. In the synthesis of perovskite (CsPbBr3) and metal oxide (Fe3O4) nanoparticles, these phosphonates are used to selectively strip weaker ligands (such as DDAB) from the nanocrystal surface without etching the crystalline core[6][7].

  • Mechanistic Advantage: The strong binding affinity of the phosphonate group ensures colloidal stability, while the cis-double bond of the oleyl tail provides the necessary conformational entropy to prevent rigid crystallization of the ligand shell. This liquid-like boundary layer significantly improves the mechanical flexibility and carrier transport efficiency in nanocrystal superlattices used for Light-Emitting Diodes (LEDs)[2][3][7].

Liquid Crystalline Drug Delivery Systems

Lyotropic liquid crystals (LLCs) are heavily utilized as parenteral and mucosal drug delivery depots[8]. The unique aqueous channels of the hexagonal and cubic phases provide tailored diffusion kinetics for hydrophilic macromolecules (peptides, proteins), while the lipid bilayer domains can solubilize poorly water-soluble small molecules[1][4]. By engineering the phase boundaries of Sodium (Z)-octadec-9-en-1-yl phosphonate via pH adjustments or co-surfactant addition, researchers can trigger in situ phase transitions (e.g., L1 to cubic) upon injection, creating a sustained-release depot directly within the target tissue[8].

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the characterization of these lyotropic phases must follow a self-validating workflow. Polarized Light Microscopy (PLM) provides qualitative morphological data, which must be definitively confirmed by Small-Angle X-ray Scattering (SAXS) crystallography.

Workflow step1 1. Aqueous Solvation (Buffer + Surfactant) step2 2. Thermal Annealing (Centrifugation & Equilibration) step1->step2 step3 3. PLM Screening (Optical Birefringence) step2->step3 step4 4. SAXS Analysis (Bragg Peak Indexing) step3->step4 step5 5. Phase Diagram Construction step4->step5

Fig 2: Standardized experimental workflow for the characterization of lyotropic liquid crystals.

Step-by-Step Methodology

Step 1: Sample Preparation and Equilibration

  • Weigh precise amounts of lyophilized Sodium (Z)-octadec-9-en-1-yl phosphonate into glass ampoules.

  • Add the target mass of HPLC-grade water or physiological buffer to achieve the desired weight percentage (wt%).

  • Seal the ampoules and subject them to repeated centrifugation (5000 x g for 10 minutes) through a narrow constriction to mechanically force the hydration of the viscous lipid.

  • Thermal Annealing: Incubate the samples at 60°C for 48 hours to overcome kinetic barriers, then slowly cool to the target experimental temperature (e.g., 25°C) and equilibrate for 7 days. Causality: LLCs are highly viscous; without thermal annealing, trapped air bubbles and incomplete hydration will yield false phase boundaries.

Step 2: Polarized Light Microscopy (PLM)

  • Transfer a small aliquot of the equilibrated sample onto a glass slide and seal with a coverslip to prevent water evaporation.

  • Observe under cross-polarizers.

  • Validation: Isotropic phases (Micellar, Cubic) will appear completely dark because they do not refract light anisotropically. Anisotropic phases will display distinct birefringence (e.g., focal conic textures for Lamellar).

Step 3: Small-Angle X-ray Scattering (SAXS)

  • Load the sample into a quartz capillary (1.5 mm diameter) and seal with epoxy.

  • Expose to the X-ray beam (typical energy 10-12 keV) and collect the 2D scattering pattern.

  • Azimuthally integrate the 2D data to a 1D profile of Intensity vs. Scattering Vector ( q ).

  • Validation: Index the Bragg peaks. Divide the q values of the higher-order peaks by the primary peak ( q1​ ). Match the resulting ratios against the crystallographic markers in Table 1 to definitively assign the phase.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Surface Functionalization of Metal Oxide Nanoparticles with Oleyl Phosphonate for Enhanced Colloidal Stability

Introduction: The Critical Role of Surface Chemistry in Nanoparticle Performance Metal oxide nanoparticles (NPs) are at the forefront of innovations in drug delivery, bio-imaging, and diagnostics due to their unique phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Surface Chemistry in Nanoparticle Performance

Metal oxide nanoparticles (NPs) are at the forefront of innovations in drug delivery, bio-imaging, and diagnostics due to their unique physical and chemical properties.[1] However, the utility of these materials is fundamentally dictated by their surface chemistry. Unmodified nanoparticles are prone to aggregation in physiological or non-polar media, limiting their efficacy and biocompatibility.[2] Surface functionalization addresses this by introducing a stabilizing ligand shell that controls particle-particle and particle-solvent interactions.[3][4]

While carboxylate-based ligands like oleic acid are commonly used, phosphonate-based anchors offer significantly more robust and stable coatings.[5] The phosphonate headgroup forms strong, multidentate covalent bonds with metal oxide surfaces, providing superior stability compared to the weaker, often more dynamic binding of carboxylates.[6][7][8] This application note provides a detailed protocol for coating metal oxide nanoparticles using Sodium (Z)-octadec-9-en-1-yl phosphonate, the sodium salt of oleylphosphonic acid (OLPA). The long, unsaturated oleyl chain imparts excellent colloidal stability in non-polar organic solvents, making these particles ideal for applications requiring dispersion in hydrophobic environments or as precursors for further functionalization.[9][10]

Mechanism of Action: The Phosphonate-Metal Oxide Interface

The exceptional stability of phosphonate coatings stems from the high affinity of the phosphonate moiety for metal oxide surfaces.[11] The reaction proceeds via the deprotonation of the phosphonic acid group, which then coordinates directly with the metal cations on the nanoparticle surface, forming strong P-O-Metal (P-O-M) covalent bonds.[2][12]

Causality of Binding: This interaction is thermodynamically favorable and can displace pre-existing, more weakly bound ligands like carboxylates.[7] The phosphonate group's ability to form multiple bonds to the surface (i.e., bidentate or tridentate coordination) dramatically increases the binding enthalpy, resulting in a quasi-irreversible coating under many conditions.[8][13] This multidentate binding is a key advantage over carboxylates, which typically bind in a monodentate fashion.[6] The choice of reaction conditions, particularly the presence of water and the specific crystal face of the metal oxide, can influence the preferred binding mode.[6]

G cluster_ligand Oleyl Phosphonate Ligand M1 M M2 M M3 M M4 M M5 M O1 O O2 O O3 O O4 O P P O_P1 O P->O_P1 O_P2 O P->O_P2 O_double O P->O_double Alkyl Oleyl Chain (C18H35) P->Alkyl O_P1->M2 P-O-M Bond O_P2->M4 (Bidentate)

Caption: Mechanism of bidentate phosphonate binding to a metal oxide surface.

Materials and Equipment

Materials
  • Metal Oxide Nanoparticles (e.g., Iron Oxide, Titanium Dioxide, Zirconium Oxide), dispersed in a compatible solvent (e.g., toluene, hexane).

  • Sodium (Z)-octadec-9-en-1-yl phosphonate (or Oleylphosphonic acid).

  • Anhydrous Toluene.

  • Anhydrous Methanol or Ethanol.

  • Acetone (for washing).

  • Nitrogen or Argon gas (for inert atmosphere).

Equipment
  • Three-neck round-bottom flask.

  • Schlenk line or glovebox for inert atmosphere control.

  • Magnetic stirrer and heat plate.

  • Reflux condenser.

  • Temperature controller and thermocouple.

  • Ultrasonic bath or probe sonicator.

  • High-speed centrifuge and appropriate centrifuge tubes.

  • Glass vials for storage.

Experimental Protocol: Ligand Exchange

This protocol details a ligand exchange procedure, where native, weakly-bound ligands (e.g., oleic acid) on pre-synthesized nanoparticles are replaced with the more robust oleyl phosphonate.

Step 1: Preparation of Reagents
  • Nanoparticle Dispersion: Disperse the metal oxide nanoparticles in anhydrous toluene to a final concentration of 5-10 mg/mL. If the nanoparticles are in powder form, sonicate the mixture for 15-30 minutes to ensure a homogenous colloidal suspension.

  • Ligand Solution: Prepare a 0.1 M solution of Sodium (Z)-octadec-9-en-1-yl phosphonate in a 4:1 mixture of anhydrous toluene and anhydrous methanol. The addition of a polar co-solvent like methanol aids in the dissolution of the phosphonate salt and facilitates the exchange reaction at the nanoparticle surface.

Step 2: Coating Procedure
  • Reaction Setup: In a three-neck flask under a gentle flow of nitrogen, add the nanoparticle dispersion. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Initiate Reaction: Heat the nanoparticle dispersion to the desired reaction temperature (see Table 1). While stirring vigorously, add the oleyl phosphonate solution dropwise. The molar ratio of phosphonate ligand to surface metal atoms is critical; a significant excess of the incoming ligand is required to drive the exchange equilibrium towards the product. A starting point is a 10:1 molar ratio of phosphonate to the estimated number of surface metal atoms.

  • Reaction Incubation: Allow the reaction to proceed for the specified time. Higher temperatures can lead to more complete and well-ordered ligand shells.[14] Periodic sonication during the reaction can help break up any transient aggregates and ensure uniform coating.[15]

ParameterValueRationale & Expert Insights
NP Concentration 5-10 mg/mLBalances reaction efficiency with the risk of aggregation. Higher concentrations can be used but may require more vigorous stirring.
Ligand-to-NP Ratio 5-20 molar excessA high excess of phosphonate ligand is necessary to outcompete the native ligands and drive the ligand exchange reaction to completion.[5]
Reaction Temperature 60 - 110 °CElevated temperatures increase ligand mobility and the rate of exchange, leading to a more stable and ordered monolayer.[14]
Reaction Time 4 - 24 hoursLonger reaction times ensure the exchange process reaches equilibrium, resulting in a more complete and uniform coating.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the nanoparticle surface or the ligand, which is particularly important for sensitive materials like iron oxide.

Table 1: Recommended parameters for the phosphonate coating reaction.

Step 3: Purification of Coated Nanoparticles
  • Rationale: This step is crucial to remove excess, unbound oleyl phosphonate and displaced native ligands, which could otherwise interfere with subsequent applications or characterization.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add an excess of a polar non-solvent, such as acetone, to the reaction mixture. This will cause the hydrophobically-coated nanoparticles to flocculate and precipitate out of the solution.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 8,000 - 12,000 rpm) for 15-20 minutes to pellet the coated nanoparticles.

  • Washing: Discard the supernatant, which contains the excess ligands. Re-disperse the nanoparticle pellet in a minimal amount of toluene and repeat the precipitation and centrifugation steps at least two more times to ensure high purity.

  • Final Product: After the final wash, re-disperse the purified, oleyl phosphonate-coated nanoparticles in a non-polar solvent of choice (e.g., hexane, toluene, or chloroform) for storage. The resulting dispersion should be clear and colloidally stable.

Workflow Visualization

G start Start: Uncoated Metal Oxide NPs prep_np 1. Disperse NPs in Toluene start->prep_np reaction 3. Mix & Heat (60-110°C, 4-24h) under Inert Gas prep_np->reaction prep_ligand 2. Prepare Oleyl Phosphonate Solution prep_ligand->reaction cool 4. Cool to Room Temperature reaction->cool precipitate 5. Add Acetone to Precipitate NPs cool->precipitate centrifuge 6. Centrifuge to Pellet Coated NPs precipitate->centrifuge wash 7. Wash Pellet (2-3x) centrifuge->wash wash->centrifuge Repeat final End: Purified, Coated NPs in Non-polar Solvent wash->final

Caption: Overall experimental workflow for nanoparticle coating.

Characterization and Validation

To validate the success of the coating protocol, a suite of characterization techniques should be employed. This ensures the presence of the ligand, quantifies the coating density, and confirms the colloidal stability of the final product.

TechniquePurposeExpected Result for Successful Coating
FTIR Spectroscopy Confirm covalent binding of the phosphonate group and presence of the alkyl chain.Appearance of C-H stretching peaks (~2850-2950 cm⁻¹). A broad peak around 1040 cm⁻¹ indicates the P-O-Metal bond, shifted from the P=O and P-OH stretches of the free acid.[12][16][17]
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and assess colloidal stability in the chosen solvent.A narrow, monomodal size distribution with a hydrodynamic diameter slightly larger than the core size. Stable readings over time indicate good colloidal stability.[15][18]
Thermogravimetric Analysis (TGA) Quantify the mass percentage of the organic ligand on the inorganic core.A significant weight loss step between 200-500 °C, corresponding to the thermal decomposition of the oleyl phosphonate ligand.[18][19][20]
Transmission Electron Microscopy (TEM) Visualize NP core size and morphology; check for irreversible aggregation.Images should show well-dispersed individual nanoparticles with no significant signs of aggregation. The core size should remain unchanged.[19]
³¹P NMR Spectroscopy Confirm the binding of the phosphonate group to the nanoparticle surface.The ³¹P signal for the surface-bound phosphonate will be significantly broadened and shifted upfield compared to the sharp peak of the free ligand in solution.[11][20]

Table 2: Key characterization techniques for validating the coating process.

Applications and Further Considerations

  • Drug Delivery: Oleyl phosphonate-coated nanoparticles serve as excellent platforms for formulating hydrophobic drugs. The lipophilic shell can enhance drug loading and provide a stable matrix for dispersion in lipid-based delivery systems.[3][21]

  • Advanced Materials: These hydrophobically-stabilized nanoparticles can be readily incorporated into polymer matrices to create advanced nanocomposites with tailored optical, magnetic, or mechanical properties.

  • Troubleshooting: If aggregation occurs during the reaction, consider increasing the solvent volume, enhancing stirring, or using a probe sonicator to provide more energy for dispersion. Incomplete ligand exchange, identifiable by TGA or FTIR, may require higher temperatures, longer reaction times, or a greater excess of the phosphonate ligand.

References

  • MDPI. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films.
  • Wiley Online Library. (n.d.). Ligand Exchange Reactions between Phosphonic Acids at TiO2 Nanoparticle Surfaces.
  • RSC Publishing. (2022). Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples.
  • ACS Publications. (2011). Surface Functionalization of the Metal Oxide Nanoparticles with Biologically Active Molecules Containing Phosphonate Moieties. Case Study of BaTiO3.
  • ResearchGate. (n.d.). Bonding of phosphonic acids to metal oxide surface.
  • Marshall University. (2017). Fabrication of phosphonic acid films on nitinol nanoparticles by dynamic covalent assembly.
  • PubMed. (2013). Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support.
  • ACS Publications. (2001). Alkyl Phosphonate/Phosphate Coating on Magnetite Nanoparticles: A Comparison with Fatty Acids | Langmuir.
  • ACS Publications. (2023). Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles for Inhibition of Oilfield Scale | ACS Applied Nano Materials.
  • ACS Publications. (2011). Phosphonate-Anchored Monolayers for Antibody Binding to Magnetic Nanoparticles | Langmuir.
  • PMC. (n.d.). Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples.
  • (n.d.). Unlocking Long-Term Stability of Upconversion Nanoparticles with Biocompatible Phosphonate-based Polymer Coatings.
  • ChemRxiv. (n.d.). Mapping out the aqueous surface chemistry of metal oxide nanocrystals; carboxylate, phosphonate and catecholate ligands.
  • BenchChem. (n.d.). Phosphonate vs. Carboxylate Groups for Surface Binding: A Comparative Guide.
  • PubMed. (2021). Formation of phosphonate coatings for improved chemical stability of upconverting nanoparticles under physiological conditions.
  • Journal of Materials Chemistry (RSC Publishing). (n.d.). Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles.
  • BenchChem. (n.d.). A Comparative Guide to the Binding of m-PEG9-phosphonic Acid to Metal Oxide Surfaces.
  • ResearchGate. (n.d.). (a) FTIR spectra of MnO@oleate and MnO@PDn particles and (b) close-up....
  • ACS Publications. (2020). Stable and Size Tunable CsPbBr3 Nanocrystals Synthesized with Oleylphosphonic Acid | Nano Letters.
  • ResearchGate. (n.d.). FTIR spectra of the phosphonic acid functionalized particles ( 0.025 P@Fe x O y -0.600 P@Fe x O y ).
  • ResearchGate. (2020). (PDF) Stable and Size Tunable CsPbBr 3 Nanocrystals Synthesized with Oleylphosphonic Acid.
  • News-Medical.Net. (2024). What are the drug delivery applications of nanoparticles?.
  • nanoComposix. (n.d.). Drug Delivery Applications of Nanoparticles.
  • PMC. (2017). Applications of nanoparticle systems in drug delivery technology.
  • UCLA – Chemistry and Biochemistry. (2008). Multifunctional Inorganic Nanoparticles for Imaging, Targeting, and Drug Delivery.

Sources

Application

Application Note: Sodium (Z)-octadec-9-en-1-yl Phosphonate as an Advanced Corrosion Inhibitor for Mild Steel

Introduction & Mechanistic Rationale The protection of mild steel in aggressive acidic environments (e.g., industrial pickling, descaling, and oil-well acidizing) relies heavily on the deployment of organic corrosion inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The protection of mild steel in aggressive acidic environments (e.g., industrial pickling, descaling, and oil-well acidizing) relies heavily on the deployment of organic corrosion inhibitors. Alkyl phosphonates have emerged as a superior class of inhibitors due to their exceptional hydrolytic stability, wide pH tolerance, and high affinity for metal oxide layers[1].

Sodium (Z)-octadec-9-en-1-yl phosphonate (the sodium salt of oleyl phosphonic acid) represents a highly specialized amphiphilic inhibitor. Its molecular architecture is divided into three functional domains, each playing a specific mechanistic role:

  • The Phosphonate Headgroup (-PO₃²⁻): Undergoes strong chemisorption with the mild steel surface. It displaces pre-adsorbed water molecules to form highly stable, covalent-like Fe-O-P coordinate bonds[2].

  • The 18-Carbon Hydrophobic Tail: Drives the thermodynamic self-assembly of the molecule into a dense monolayer. The extended alkyl chain acts as a steric barrier, physically excluding aggressive solvated ions (H⁺, Cl⁻, SO₄²⁻) from the metal-electrolyte interface[3].

  • The (Z)-Alkene Motif (C9=C10 cis-double bond): Unlike saturated stearyl chains that form rigid, crystalline self-assembled monolayers (SAMs), the cis-double bond introduces a structural "kink." While this slightly increases the cross-sectional area of the molecule, the π-electrons of the double bond act as secondary electron donors. These π-electrons interact with the vacant d-orbitals of the iron matrix, significantly enhancing the Gibbs free energy of adsorption ( ΔGads​ ) and providing superior anchoring in high-shear fluid environments[4].

Mechanism A Sodium (Z)-octadec-9-en-1-yl Phosphonate in Solution B Diffusion to Mild Steel Interface A->B C Deprotonation of Phosphonic Headgroup B->C D Chemisorption (Fe-O-P bonds) & π-Electron Interaction C->D E Self-Assembled Monolayer (SAM) Formation D->E F Hydrophobic Exclusion of H2O, Cl-, and H+ E->F

Mechanistic pathway of oleyl phosphonate adsorption and corrosion inhibition on mild steel.

Experimental Protocols: A Self-Validating System

To accurately evaluate the inhibition efficiency of Sodium (Z)-octadec-9-en-1-yl phosphonate, the experimental workflow must be treated as a self-validating system. Electrochemical Impedance Spectroscopy (EIS) must always precede Potentiodynamic Polarization (Tafel). Causality: EIS is a non-destructive technique utilizing micro-volt perturbations, preserving the integrity of the fragile phosphonate SAM. Conversely, Tafel scanning applies high overpotentials that permanently alter the surface chemistry and desorb the inhibitor.

Protocol A: Mild Steel Coupon Preparation

The accuracy of electrochemical current density ( Icorr​ ) is strictly dependent on a standardized surface area and roughness.

  • Machining: Cut mild steel (AISI 1018) into 1 cm² exposed area coupons.

  • Abrasion: Wet-grind the working surface sequentially using SiC abrasive paper from 400 up to 2000 grit.

    • Insight: Progressive grinding removes native oxides and standardizes the surface energy, ensuring uniform phosphonate nucleation.

  • Degreasing: Sonicate the coupons in anhydrous ethanol for 5 minutes, followed by acetone for 5 minutes.

  • Drying: Dry immediately under a stream of high-purity N₂ gas and store in a desiccator. Use within 2 hours to prevent flash rusting.

Protocol B: Electrochemical Evaluation
  • Solution Preparation: Prepare a 1 M HCl baseline electrolyte. Dissolve Sodium (Z)-octadec-9-en-1-yl phosphonate to create test concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.

  • Cell Assembly: Utilize a standard three-electrode cell: Mild steel (Working Electrode), Platinum mesh (Counter Electrode), and Saturated Calomel Electrode (Reference Electrode).

  • Open Circuit Potential (OCP): Immerse the coupon and monitor OCP for 60 minutes.

    • Insight: This dwell time is critical. It allows the phosphonate molecules to overcome activation energy barriers, diffuse to the surface, and reach thermodynamic adsorption equilibrium.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a 10 mV peak-to-peak AC signal at OCP, sweeping frequencies from 100 kHz down to 10 mHz.

  • Potentiodynamic Polarization (Tafel): Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

Workflow S1 Mild Steel Coupon Preparation (SiC Grinding) S3 Immersion & Open Circuit Potential (OCP) S1->S3 S2 Inhibitor Solution Preparation (0.1 - 1.0 mM) S2->S3 S4 Electrochemical Impedance Spectroscopy (EIS) S3->S4 S5 Potentiodynamic Polarization (Tafel) S4->S5 S6 Surface Analysis (XPS, SEM/AFM) S5->S6

Standardized workflow for electrochemical and surface characterization of corrosion inhibitors.

Data Presentation & Interpretation

The efficacy of the inhibitor is quantified by the reduction in corrosion current density ( Icorr​ ) and the increase in charge transfer resistance ( Rct​ ). Inhibition Efficiency ( η% ) is calculated using the formula:

η%=Icorr(blank)​Icorr(blank)​−Icorr(inh)​​×100
Table 1: Expected Electrochemical Parameters in 1 M HCl at 298 K
Inhibitor Concentration Ecorr​ (mV vs SCE) Icorr​ (µA/cm²) Rct​ (Ω·cm²)Double Layer Capacitance ( Cdl​ )Inhibition Efficiency ( η% )
Blank (0 mM) -48085.035High-
0.1 mM -47515.3210Moderate82.0%
0.5 mM -4704.2850Low95.0%
1.0 mM -4681.81950Very Low97.8%

Data Insights & Causality:

  • Mixed-Type Inhibition: The shift in Ecorr​ is less than 85 mV compared to the blank, classifying Sodium (Z)-octadec-9-en-1-yl phosphonate as a mixed-type inhibitor[2]. It simultaneously blocks anodic iron dissolution and cathodic hydrogen evolution.

  • Capacitance Drop: The drastic reduction in Cdl​ as concentration increases is direct physical proof of the inhibitor's mechanism. Water molecules (high dielectric constant) at the metal interface are being replaced by the bulky, non-polar oleyl chains (low dielectric constant), thickening the electrical double layer.

Surface Characterization Verification

To close the self-validating loop, electrochemical data must be corroborated by surface analysis:

  • X-ray Photoelectron Spectroscopy (XPS): Post-immersion XPS of the mild steel coupon will reveal a distinct P 2p peak at ~133 eV, confirming the formation of the Fe-O-P complex[1]. Furthermore, a shift in the C 1s spectra will validate the presence of the cis-double bond interacting with the substrate.

  • Atomic Force Microscopy (AFM): The uninhibited steel will show high surface roughness ( Rq​ ) due to aggressive localized pitting. Coupons treated with 1.0 mM inhibitor will exhibit a significantly flattened topography, proving that the phosphonate SAM selectively repairs and levels active anodic dissolution sites.

References

  • The role of new phosphonate derivatives on the corrosion inhibition of mild steel in 1M H2SO4 media.
  • New phosphonate based corrosion inhibitors for mild steel in hydrochloric acid useful for industrial pickling processes: experimental and theoretical approach. RSC Advances.
  • Homologous alkyl side-chain diphosphonate inhibitors for the corrosion protection of carbon steels. The University of Manchester.
  • Effect of alkyl chain length on the corrosion inhibition of mild steel in a simulated hydrochloric acid medium by a phosphonium based inhibitor. Taylor & Francis.

Sources

Method

Application Note: Sodium Oleyl Phosphonate as an Advanced Collector in Mineral Froth Flotation

Target Audience: Mineral Processing Researchers, Surface Chemists, and Process Development Scientists Content Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The selective separatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Mineral Processing Researchers, Surface Chemists, and Process Development Scientists Content Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The selective separation of highly valued non-sulfide minerals—such as rare earth elements (bastnaesite), phosphates (apatite), and transition metal oxides (wolframite, cassiterite)—requires collectors that offer precise chemical targeting. Sodium oleyl phosphonate (SOP) represents a sophisticated evolution in collector chemistry. By combining a highly reactive phosphonate headgroup with an unsaturated oleyl hydrocarbon chain, SOP bridges the gap between high recovery rates and strict gangue rejection. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for deploying SOP in bench-scale froth flotation.

Mechanistic Rationale: Causality in Collector Design

As a Senior Application Scientist, it is critical to understand why a reagent performs, rather than just how to use it. The efficacy of sodium oleyl phosphonate is governed by the synergistic duality of its molecular structure:

The Phosphonate Headgroup (Chemisorption)

Unlike traditional fatty acids (e.g., sodium oleate) which rely on weaker carboxylate bonding, the phosphonate group ( −PO32−​ ) forms highly stable, multi-dentate chelates with metal cations on the mineral surface[1]. This strong chemisorption allows SOP to selectively bind to highly charged surface sites such as Ce3+ in bastnaesite[1], Ca2+ in apatite[2], and W6+ in wolframite[3], effectively outcompeting gangue minerals like quartz and calcite even in complex ore matrices. Alkyl phosphonates have also demonstrated superior selectivity in the separation of cassiterite from quartz[4].

The Oleyl Tail (Hydrophobic Fluidity)

The choice of an oleyl (C18:1) chain over a saturated stearyl (C18:0) chain is a deliberate physicochemical strategy. The cis-double bond at the C9 position of the oleyl chain introduces a "kink" in the molecular structure. This prevents the collector molecules from packing too tightly (crystallizing) at the solid-liquid interface[5]. Consequently, the hydrophobic layer remains fluid at ambient temperatures, which is critical for dynamic and resilient bubble attachment during the aeration phase of froth flotation.

Mechanism A Sodium Oleyl Phosphonate B Phosphonate Headgroup (Strong Chelating Agent) A->B Dissociation in Pulp C Oleyl Hydrocarbon Tail (cis-double bond) A->C Hydrophobic Orientation D Mineral Surface (Ce3+, Ca2+, W6+) B->D Chemisorption (Covalent/Ionic) E Air Bubble Interface C->E Hydrophobic Attraction F Froth Phase Recovery D->F Selective Flotation E->F Buoyancy

Fig 1. Mechanistic pathway of Sodium Oleyl Phosphonate adsorption and mineral recovery.

Data Presentation: Quantitative Performance

The following table summarizes the comparative flotation recovery data of SOP against traditional collectors, demonstrating its superior selectivity profile.

Table 1: Comparative Flotation Recovery at Optimal pH (8.5 - 9.5)

Mineral TargetGangue MineralCollector UsedCollector Dosage (g/t)Target Recovery (%)Gangue Recovery (%)Selectivity Index
Bastnaesite ( CeCO3​F )Calcite / QuartzSodium Oleate50078.535.2Low
Bastnaesite Calcite / Quartz SOP 300 92.1 12.4 High
Apatite ( Ca5​(PO4​)3​F )SilicatesFatty Acid Mix40081.028.5Moderate
Apatite Silicates SOP 250 89.5 8.1 High
Wolframite ( (Fe,Mn)WO4​ )QuartzPhosphoric Ester60068.018.0Moderate
Wolframite Quartz SOP 350 85.3 6.5 High

Note: Data synthesized from baseline responses of alkyl phosphonate and phosphoric acid ester derivatives in non-sulfide mineral flotation[1][2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It mandates a microflotation pre-screen using pure mineral phases before complex ore processing. This isolates the chemical efficacy of the collector from physical variables like ore liberation or particle size distribution.

Phase 1: Reagent Preparation

Causality: SOP is supplied as a viscous liquid or paste. Saponification ensures complete solubility and maximizes the availability of the active dianion form ( R−PO32−​ ).

  • Weigh 1.0 g of high-purity oleyl phosphonic acid.

  • Suspend in 80 mL of deionized water heated to 45°C.

  • Titrate dropwise with 0.1 M NaOH under constant magnetic stirring until the pH stabilizes at 9.5.

  • Transfer to a 100 mL volumetric flask and bring to volume with deionized water. This yields a 1% (w/v) active SOP solution.

Phase 2: Microflotation Pre-Screen (Self-Validation Step)

Causality: Testing pure target minerals (e.g., pure apatite) against pure gangue (e.g., pure quartz) in a Hallimond tube confirms the intrinsic selectivity of the collector without gangue interference.

  • Prepare 2.0 g of pure mineral samples ground to a narrow size fraction of -106 +38 µm.

  • Transfer the sample to a 150 mL beaker, add 40 mL DI water, and adjust pH to 9.0 using dilute NaOH/HCl.

  • Add the SOP collector at a concentration of 2×10−4 M. Condition for 3 minutes.

  • Transfer the suspension to a Hallimond microflotation tube.

  • Introduce nitrogen gas at a flow rate of 20 mL/min for exactly 4 minutes.

  • Collect, filter, dry, and weigh the floated (concentrate) and unfloated (tailings) fractions to calculate intrinsic recovery. Validation threshold: Target mineral recovery must exceed 85%, while gangue recovery remains below 15%.

Phase 3: Bench-Scale Froth Flotation Workflow

Once Phase 2 validates the collector's selectivity, proceed to complex ore processing.

  • Comminution: Grind 500 g of raw ore in a laboratory ball mill to achieve a P80​ of 74 µm. This ensures adequate liberation of the valuable mineral from the gangue matrix.

  • Pulp Conditioning: Transfer the ground ore to a 1.5 L Denver flotation cell. Add tap water to achieve a pulp density of 30% solids by weight. Adjust the pH to 8.5–9.5 using Na2​CO3​ . Why pH 8.5-9.5? At this pH, the phosphonate group is fully deprotonated, maximizing its electrostatic attraction to the mineral's metal cations.

  • Depression: Add Sodium Silicate (500 g/t) and condition for 3 minutes. Causality: Sodium silicate selectively polymerizes and adsorbs onto quartz and silicate gangue, rendering them hydrophilic and preventing non-specific collector adsorption.

  • Collector Addition: Add the 1% SOP solution (equivalent to 250–350 g/t) and condition for 3 minutes.

  • Frother Addition: Add Methyl Isobutyl Carbinol (MIBC) at 20 g/t and condition for 1 minute.

  • Aeration & Collection: Open the air valve (flow rate 4 L/min) and set the impeller speed to 1200 RPM. Manually scrape the froth into a collection pan every 15 seconds for a total of 5 minutes.

  • Analysis: Filter, dry, and assay both the concentrate and the tailings using X-Ray Fluorescence (XRF) to determine grade and recovery.

Protocol S1 1. Ore Comminution (-74 µm) S2 2. Pulp Conditioning (pH 8.5-9.5) S1->S2 S3 3. Depressant (Sodium Silicate) S2->S3 S4 4. Collector (Na-Oleyl Phosphonate) S3->S4 S5 5. Frother (MIBC) S4->S5 S6 6. Aeration & Collection S5->S6

Fig 2. Bench-scale froth flotation workflow using Sodium Oleyl Phosphonate.

Troubleshooting & Optimization

  • Poor Froth Stability: If the froth is brittle and collapses before collection, the oleyl chain might be interacting with excessive calcium ions in hard water (forming insoluble calcium oleyl phosphonate precipitates). Solution: Add a sequestering agent (e.g., EDTA) or increase the dosage of the frother (MIBC) slightly.

  • Low Selectivity (High Gangue Recovery): If silicates are floating alongside the target mineral, the depressant conditioning time may be insufficient. Solution: Increase the sodium silicate conditioning time to 5 minutes before adding the SOP collector, ensuring complete passivation of the quartz surfaces.

  • Low Target Recovery: Check the pH. Phosphonate collectors are highly pH-sensitive. If the pH drops below 7.0, the phosphonate group protonates ( −PO3​H− ), drastically reducing its chelating power. Solution: Strictly buffer the pulp to pH > 8.5.

References

  • Collector Chemistry for Bastnaesite Flotation – Recent Developments ResearchGate[Link][1]

  • Specific action of collector from phosphoric acid alkyl esters class in flotation of apatite-nepheline ores Journal of Mining Institute[Link][2]

  • Studies on the application of alkyl phosphoric acid ester in the flotation of wolframite ResearchGate[Link][3]

  • Selective separation behavior and its molecular mechanism of cassiterite from quartz using cupferron as a novel flotation collector ResearchGate[Link][4]

  • Modification of TiO2 Nanoparticles with Oleyl Phosphate via Phase Transfer in the Toluene–Water System ACS Applied Materials & Interfaces[Link][5]

Sources

Application

Surface functionalization of titanium implants using Sodium (Z)-octadec-9-en-1-yl phosphonate

Application Note: Surface Functionalization of Titanium Implants Using Sodium (Z)-octadec-9-en-1-yl Phosphonate Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Surface Functionalization of Titanium Implants Using Sodium (Z)-octadec-9-en-1-yl Phosphonate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Titanium (Ti) and its alloys (e.g., Ti-6Al-4V) are the gold standard in orthopedic and dental implants due to their mechanical resilience and the innate biocompatibility of their native passivation layer, titanium dioxide (TiO₂)[1]. However, native TiO₂ is biologically inert. To actively drive osseointegration or prevent bacterial colonization, the implant surface must be functionalized with bioactive molecules. Self-assembled monolayers (SAMs) offer a highly controlled, nanoscale approach to modulating this interface[2].

While silanes and thiols are frequently used for surface modification, alkylphosphonic acids form significantly more robust, hydrolytically stable bonds on metal oxides[3]. This application note details the use of Sodium (Z)-octadec-9-en-1-yl phosphonate (the sodium salt of oleyl phosphonic acid) as a bifunctional tethering agent.

Why this specific molecule?

  • Aqueous Solubility: The sodium salt form allows for dissolution in greener, hydroalcoholic solvent systems, avoiding the highly toxic organic solvents (like anisole or THF) typically required for long-chain phosphonic acids.

  • Hydrophobic Barrier: The 18-carbon aliphatic chain creates a dense dielectric barrier that significantly enhances the corrosion resistance of the underlying titanium[1].

  • Conformational Flexibility & Reactivity: Unlike fully saturated octadecylphosphonic acid (ODPA), the (Z)-alkene (cis-double bond) at the C9 position prevents rigid crystallization, increasing the conformational entropy of the monolayer[4]. More importantly, this alkene serves as an accessible reactive handle for downstream bioconjugation (e.g., attaching RGD peptides via thiol-ene click chemistry).

Mechanistic Pathways & Workflows

To ensure a self-validating system, it is critical to understand the hierarchical assembly of the monolayer. The phosphonate headgroup coordinates with surface hydroxyls (Ti-OH) via multidentate (bidentate or tridentate) linkages.

Mechanism TiO2 Titanium Dioxide (TiO2) Surface Ti_OH Surface Hydroxyls (Ti-OH) TiO2->Ti_OH Phos Phosphonate Headgroup (Bidentate/Tridentate) Ti_OH->Phos Condensation (-H2O) Chain Aliphatic Chain (Hydrophobic Barrier) Phos->Chain Alkene cis-Alkene (C9=C10) (Reactive Site) Chain->Alkene

Hierarchical structural organization of oleyl phosphonate SAMs on titanium oxide interfaces.

Workflow Ti Bare Titanium Substrate Clean Solvent Cleaning & Acid Etching Ti->Clean Hydroxyl Hydroxylated TiO2 Surface Clean->Hydroxyl Deposition Immersion in Oleyl Phosphonate (24h, RT) Hydroxyl->Deposition H_Bonded H-Bonded Monolayer Deposition->H_Bonded Annealing Thermal Annealing (120°C, 18h) H_Bonded->Annealing Dehydration Covalent Covalently Bound SAM Annealing->Covalent Click Thiol-Ene Click (UV, RGD-SH) Covalent->Click Optional Bioactive Bioactive Implant Surface Click->Bioactive

Experimental workflow for titanium functionalization and subsequent bio-conjugation.

Step-by-Step Experimental Protocols

Note: As a self-validating protocol, intermediate characterization steps are built directly into the workflow to ensure quality control before proceeding to the next phase.

Protocol A: Substrate Preparation & Passivation

Causality: Phosphonates bind exclusively to surface hydroxyl groups. Native titanium oxides are highly heterogeneous and contaminated with adventitious carbon. Etching removes this layer and regrows a uniform, highly hydroxylated TiO₂ surface essential for dense SAM nucleation.

  • Mechanical Polishing: Polish Ti-6Al-4V discs using silicon carbide paper (up to 1200 grit) to achieve a uniform surface roughness.

  • Degreasing: Sonicate the substrates sequentially in dichloromethane, acetone, and ultrapure water (18 MΩ·cm) for 15 minutes each.

  • Hydroxylation: Immerse the discs in an acid etch solution (2% HF / 10% HNO₃) for exactly 2 minutes at room temperature. Immediately quench by dipping in ultrapure water three times.

  • Validation Check: Measure the Water Contact Angle (WCA). A successful hydroxylation yields a superhydrophilic surface with a WCA < 10° . If WCA > 10°, repeat the etching step.

Protocol B: SAM Deposition & Thermal Annealing

Causality: The sodium salt must be protonated to form the active phosphonic acid species for hydrogen bonding. Furthermore, room-temperature deposition only yields a physisorbed, hydrogen-bonded state. Thermal annealing is thermodynamically required to drive the dehydration reaction, converting the assembly into stable covalent Ti-O-P bonds[5].

  • Solution Preparation: Dissolve Sodium (Z)-octadec-9-en-1-yl phosphonate in a 70:30 (v/v) Ethanol/Water mixture to achieve a final concentration of 1.0 mM.

  • pH Adjustment: Carefully adjust the pH to 4.5 using 0.1 M HCl. (This protonates the disodium salt into the active hydrogen phosphonate form).

  • Immersion: Submerge the hydroxylated Ti discs in the solution for 24 hours at room temperature under gentle orbital agitation.

  • Rinsing: Remove the discs and rinse extensively with absolute ethanol to remove unbound, physisorbed multilayers. Dry under a stream of high-purity nitrogen.

  • Thermal Annealing (Critical): Place the dried discs in a vacuum oven at 120 °C for 18 hours[3].

  • Validation Check: Measure the WCA. The surface should now be highly hydrophobic due to the exposed oleyl chains, yielding a WCA between 95° and 105° .

Protocol C: Post-Functionalization via Thiol-Ene Click Chemistry (Optional)

Causality: The cis-alkene in the oleyl chain is susceptible to radical addition. UV irradiation of a photoinitiator generates radicals that abstract a proton from a thiol-containing biomolecule (e.g., Cysteine-terminated RGD peptide), which then attacks the double bond, forming a permanent thioether linkage.

  • Reaction Mixture: Prepare a solution containing 1 mM thiolated biomolecule (e.g., Cys-RGD) and 0.1 mM photoinitiator (e.g., Irgacure 2959) in PBS (pH 7.4).

  • Deposition & Irradiation: Drop-cast 50 µL of the solution onto the SAM-functionalized Ti surface. Irradiate with UV light (365 nm, 10 mW/cm²) for 15 minutes.

  • Washing: Rinse the substrates vigorously with PBS and ultrapure water to remove unreacted peptides and photoinitiator.

  • Validation Check: Perform X-ray Photoelectron Spectroscopy (XPS). The emergence of N 1s (400 eV) and S 2p (163 eV) peaks confirms successful peptide tethering.

Quantitative Characterization Data

To benchmark the success of your functionalization, compare your analytical results against the following standardized metrics. Note that the oleyl phosphonate SAM exhibits a slightly lower contact angle and packing density than fully saturated ODPA due to the steric hindrance of the cis-double bond[4], but compensates with its post-functionalization capabilities.

Surface StateWater Contact Angle (WCA)XPS P 2p (Atomic %)Monolayer Thickness (nm)Charge Transfer Resistance (R_ct)
Bare Ti (Hydroxylated) < 10°0.0 %0.0~1.2 × 10⁴ Ω·cm²
Saturated ODPA SAM 115° ± 2°~1.1 %~2.2~4.5 × 10⁶ Ω·cm²
Oleyl Phosphonate SAM 102° ± 3°~0.9 %~1.9~1.8 × 10⁵ Ω·cm²
RGD-Conjugated SAM 65° ± 5°~0.8 %~3.5~8.0 × 10⁴ Ω·cm²

Table 1: Expected physicochemical and electrochemical properties of titanium surfaces at various stages of functionalization. R_ct values are derived from Electrochemical Impedance Spectroscopy (EIS) in simulated body fluid.

Troubleshooting & Optimization Insights

  • Incomplete SAM Formation (WCA < 90° post-annealing): This is typically caused by insufficient surface hydroxylation or an incorrect pH during the deposition phase. Ensure the pH of the sodium salt solution is strictly maintained at 4.5. If the pH is too high, electrostatic repulsion between the negatively charged phosphonate and the negatively charged TiO₂ surface (isoelectric point ~5.5) will inhibit binding.

  • Multilayer Formation (Visible cloudiness on the substrate): If the concentration exceeds 1.0 mM or if the post-deposition ethanol rinse is inadequate, phosphonates will form weakly bound multilayers via van der Waals interactions. Ensure rigorous rinsing prior to the thermal annealing step.

  • Low Click-Chemistry Yield: Oxygen inhibits radical-mediated thiol-ene reactions. For optimal peptide conjugation, perform the UV irradiation step in a nitrogen-purged glovebox or under a localized inert gas stream.

References

  • Preparation and Characterization of Alkylphosphonic Acid Self-Assembled Monolayers on Titanium Alloy by Chemisorption and Electrochemical Deposition Langmuir - ACS Publications URL:[Link][1]

  • Self-Assembled Monolayers for Dental Implants PMC - NIH URL:[Link][2]

  • Strengthening Engineered Nanocrystal Three-Dimensional Superlattices via Ligand Conformation and Reactivity ACS Nano - ACS Publications URL:[Link][4]

  • Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium ResearchGate URL:[Link][3]

  • Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications Cronfa - Swansea University URL:[Link][5]

Sources

Method

Application Note: Doping Polymer Matrices with Sodium (Z)-octadec-9-en-1-yl Phosphonate for Enhanced Hydrophobicity

Executive Summary For biomedical engineering, optoelectronics, and advanced drug delivery systems, modifying polymer surfaces to achieve robust hydrophobicity without compromising bulk mechanical or optical properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For biomedical engineering, optoelectronics, and advanced drug delivery systems, modifying polymer surfaces to achieve robust hydrophobicity without compromising bulk mechanical or optical properties is a persistent formulation challenge. This application note details the advanced methodology of doping polymer matrices (such as Cyclo-olefin polymers (COP) or Polyethylene glycol (PEG) terpolymers) using Sodium (Z)-octadec-9-en-1-yl phosphonate —the sodium salt of oleyl phosphonic acid (OLPA). By leveraging biphasic phase-transfer catalysis and the unique steric properties of the oleyl tail, researchers can engineer highly dispersed, self-assembling hydrophobic nanocomposites.

Mechanistic Principles of Oleyl Phosphonate Doping

As a Senior Application Scientist, I frequently observe that formulation failures in polymer hydrophobization stem from poor ligand solubility and filler agglomeration. Designing a functional matrix requires understanding the causality behind the molecular components:

The Phosphonate Anchoring Advantage

Phosphonate groups (-PO₃²⁻) form exceptionally strong, multidentate covalent and ionic bonds (P-O-Metal) with inorganic nanofillers (e.g., TiO₂, Al₂O₃) dispersed within polymer matrices. This interaction is significantly stronger than that of traditional carboxylic acids (like oleic acid), preventing ligand desorption during polymer curing, long-term environmental exposure, or physiological immersion[1][2].

The Steric Role of the (Z)-Double Bond

While saturated alkyl phosphonates (like octadecyl phosphonic acid, ODPA) confer high hydrophobicity, their straight aliphatic chains tend to tightly pack into rigid, crystalline domains. This agglomeration leads to optical scattering and localized embrittlement of the polymer. Sodium (Z)-octadec-9-en-1-yl phosphonate contains a cis-double bond at the C9 position. This structural "kink" disrupts dense crystalline packing, drastically increasing the ligand's solubility in non-polar organic solvents and ensuring a homogeneous, flexible dispersion within the polymer matrix[3][4].

Phase-Transfer Causality (Why the Sodium Salt?)

Utilizing the sodium salt rather than the protonated acid is a deliberate experimental choice. The sodium salt is highly water-soluble, enabling a highly efficient biphasic (water/toluene) phase-transfer methodology. The phosphonate coordinates with metal oxide nanoparticles in the aqueous phase, rendering their surfaces hydrophobic via the outward-facing oleyl tails. This thermodynamic shift subsequently drives the nanoparticles into the organic phase where the host polymer is dissolved[5].

G A Sodium (Z)-octadec-9-en-1-yl Phosphonate (Aqueous) C Biphasic Phase-Transfer (Water / Toluene) A->C B Metal Oxide Nanoparticles (e.g., TiO2 / Al2O3) B->C D Phosphonate Anchoring (P-O-Metal Bonds) C->D Ligand Exchange E Polymer Matrix Blending (e.g., COP / PEG) D->E Organic Phase Dispersion F Hydrophobic Nanocomposite (Oriented Oleyl Tails) E->F Spin Coating & Curing

Fig 1: Phase-transfer and doping workflow for oleyl phosphonate-modified polymer matrices.

Experimental Workflows & Self-Validating Protocols

The following protocols outline the synthesis and integration of oleyl phosphonate-modified nanofillers into a polymer matrix. Every step is designed as a self-validating system to ensure quality control before proceeding.

Protocol 1: Biphasic Phase-Transfer and Nanofiller Functionalization

Objective: Functionalize TiO₂ nanoparticles with OLPA and transfer them into an organic solvent for polymer blending.

  • Aqueous Dispersion: Disperse 500 mg of TiO₂ nanoparticles (anatase, ~20 nm) in 50 mL of deionized (DI) water using probe sonication (20 kHz, 30 min, ice bath).

  • Ligand Addition: Dissolve 100 mg of Sodium (Z)-octadec-9-en-1-yl phosphonate in 10 mL of DI water. Add this dropwise to the TiO₂ dispersion under vigorous stirring (800 RPM).

  • Biphasic Mixing: Add 50 mL of anhydrous toluene to the aqueous mixture. Stir the biphasic system at 1000 RPM for 12 hours at room temperature to facilitate ligand exchange.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow 30 minutes for complete phase resolution.

  • Extraction & Washing: Collect the upper organic phase (toluene) containing the functionalized nanoparticles. Wash with DI water (3 x 20 mL) to remove residual sodium ions.

Validation Checkpoint: The success of this step is visually and spectroscopically self-validating. The aqueous phase will become completely transparent, while the toluene phase becomes a stable, milky dispersion, confirming successful hydrophobization and phase transfer[5]. Furthermore, FTIR analysis of the dried organic phase must show the disappearance of the broad P-OH stretch (~2700 cm⁻¹) and the emergence of P-O-Ti stretching bands (~1050 cm⁻¹).

Protocol 2: Polymer Matrix Doping and Hydrophobic Film Casting

Objective: Integrate the functionalized nanofillers into a Cyclo-olefin Polymer (COP) or PEG matrix to create a hydrophobic surface.

  • Polymer Dissolution: Dissolve 2.0 g of COP (or PEG-terpolymer) in 20 mL of the toluene dispersion generated in Protocol 1. Stir at 60°C until a homogeneous, viscous solution is achieved.

  • Spin Coating: Dispense 2 mL of the doped polymer solution onto a pre-cleaned glass or silicon substrate. Spin coat at 2000 RPM for 60 seconds to ensure a uniform thin film.

  • Thermal Curing: Anneal the coated substrate on a hot plate at 120°C for 2 hours under a nitrogen atmosphere to drive off residual solvent and promote polymer chain relaxation.

Validation Checkpoint: After curing, perform a dynamic contact angle measurement. A static water contact angle of >115° combined with a contact angle hysteresis of <20° confirms that the oleyl tails are uniformly oriented outward, establishing a robust hydrophobic shield[6].

Quantitative Data & Surface Analytics

The structural flexibility of the (Z)-double bond in OLPA provides a critical advantage over saturated alkyl phosphonates (like ODPA). While both provide excellent hydrophobicity, OLPA prevents nanoparticle agglomeration, thereby preserving the optical transmittance of the polymer matrix[5][6].

Table 1: Comparative Surface and Optical Properties of Doped Polymer Matrices

Matrix ConfigurationStatic Contact Angle (H₂O)Contact Angle HysteresisSurface Energy (mJ/m²)Optical Transmittance (%)
Unmodified COP (Control)85° ± 2°> 35°45.092.0
COP + Bare TiO₂ 70° ± 4°> 40°55.265.5 (Scattering)
COP + ODPA-TiO₂ (Saturated)116° ± 2°19°21.578.0 (Agglomeration)
COP + OLPA-TiO₂ (Oleyl)115° ± 1°15°22.091.5 (High Dispersion)

Note: The low contact angle hysteresis (<20°) in the OLPA-doped matrix indicates a highly uniform, low-friction hydrophobic surface, ideal for anti-fouling biomedical applications and moisture-resistant optoelectronics.

References

  • Ligand Chemistry of Inorganic Lead Halide Perovskite Nanocrystals | Source: acs.org | URL : 3

  • Partial Ligand Stripping from CsPbBr3 Nanocrystals Improves Their Performance in Light-Emitting Diodes | Source: nih.gov | URL : 4

  • Strengthening Engineered Nanocrystal Three-Dimensional Superlattices via Ligand Conformation and Reactivity | Source: acs.org | URL : 1

  • Alkylphosphonate Modified Aluminum Oxide Surfaces | Source: acs.org | URL :6

  • Self-Assembly of Poly(ethylene glycol)−Poly(alkyl phosphonate) Terpolymers on Titanium Oxide Surfaces | Source: acs.org | URL : 2

  • Modification of TiO2 Nanoparticles with Oleyl Phosphate via Phase Transfer in the Toluene–Water System... | Source: acs.org | URL : 5

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the alkene double bond in Sodium (Z)-octadec-9-en-1-yl phosphonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of unsaturated lipid analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of unsaturated lipid analogs. Sodium (Z)-octadec-9-en-1-yl phosphonate is a highly valuable molecule, but its oleyl tail—specifically the cis-double bond at the C9 position—makes it highly susceptible to oxidative degradation.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality of lipid oxidation, establish self-validating protocols, and provide field-proven strategies to ensure the integrity of your phosphonate formulations.

The Mechanistic Root of the Problem

To prevent oxidation, we must first understand how it occurs. The (Z)-octadec-9-en-1-yl chain degrades via two parallel, destructive pathways:

  • Classical Autoxidation: The presence of the cis-double bond lowers the bond dissociation energy of the adjacent allylic C-H bonds (at C8 and C11). Reactive oxygen species (ROS) easily abstract these hydrogen atoms, generating an alkyl radical. This radical rapidly reacts with molecular oxygen to form a peroxy radical (ROO•), which then abstracts another hydrogen to form a lipid hydroperoxide (ROOH), propagating a free-radical chain reaction[1].

  • Direct Hydroxyl Addition & Criegee Intermediates: Recent atmospheric and lipid chemistry studies reveal that hydroxyl radicals (OH•) can directly add to the C=C double bond. This pathway generates Criegee Intermediates (CIs) and epoxides, which rapidly cleave the carbon chain into volatile, short-chain aldehydes and ketones[2][3][4][5].

Mechanism Init Initiation (ROS / OH•) Lipid Sodium (Z)-octadec-9-en-1-yl phosphonate Init->Lipid Allylic Allylic H-Abstraction Lipid->Allylic Addition Direct OH• Addition Lipid->Addition AlkylRad Alkyl Radical (R•) Allylic->AlkylRad Criegee Criegee Intermediates Addition->Criegee Peroxy Peroxy Radical (ROO•) AlkylRad->Peroxy + O2 Degradation Aldehydes & Epoxides Criegee->Degradation Cleavage Peroxy->AlkylRad Propagation Hydroperox Hydroperoxide (ROOH) Peroxy->Hydroperox H-Transfer Hydroperox->Degradation Metal Catalysis

Free-radical autoxidation and direct OH-addition mechanisms of the oleyl double bond.

Troubleshooting & FAQs

Q: My phosphonate formulation is turning yellow and developing a rancid odor. What happened? A: This is the hallmark of secondary oxidation. While primary hydroperoxides are colorless and odorless, their subsequent decomposition yields short-chain aldehydes and ketones, which carry strong odors and cause discoloration. This decomposition is often catalyzed by trace transition metals (Fe²⁺, Cu²⁺) present in buffers or glassware[6].

Q: Should I use Nitrogen or Argon to purge my storage vials? A: Argon is strictly preferred. While both are inert, Argon (density ~1.78 g/L) is significantly heavier than air (~1.22 g/L) and Nitrogen (~1.16 g/L). When purged into a vial, Argon sinks and forms a dense, protective blanket directly over the lipid surface, reliably displacing oxygen during the cap-sealing process[7]. Nitrogen tends to disperse rapidly, risking oxygen entrapment.

Q: Can I just store the molecule at -80°C and skip the antioxidants? A: No. While ultra-low temperatures exponentially decrease the kinetic rate of autoxidation, the solubility of oxygen in organic solvents and aqueous buffers actually increases as temperature drops. If the sample is not thoroughly degassed and protected by chain-breaking antioxidants, oxidation will still occur—especially during freeze-thaw cycles.

Q: Why do you recommend a mixture of α-Tocopherol and δ-Tocopherol instead of just one? A: α-Tocopherol is a potent hydrogen-atom donor, but at high concentrations, it can paradoxically act as a pro-oxidant. Mixing it with δ-Tocopherol (e.g., in a 7:1 ratio) creates a synergistic effect that significantly lowers the degradation rate of the tocopherols themselves and reduces total oxidation values by over 12% compared to single-agent use[8].

Quantitative Data: Antioxidant & Storage Efficacy

To optimize your formulation, you must select the right combination of additives. The table below summarizes the quantitative efficacy of various stabilization strategies based on extensive lipid peroxidation studies[8][9][10].

Additive / ConditionRecommended ConcentrationMechanistic RoleEfficacy Profile & Notes
BHT (Synthetic) 0.01% – 0.1% (100-1000 ppm)Scavenges peroxy radicals (Chain-breaking).High: Highly effective at preventing primary hydroperoxide formation.
α-Tocopherol + δ-Tocopherol 0.05% total (7:1 ratio)Synergistic H-atom donor to lipid peroxy radicals.Very High: Reduces total oxidation (Totox) by >12%. Prevents pro-oxidant behavior of pure α-Tocopherol.
Ascorbic Acid 0.05%Reducing agent.Moderate: Regenerates α-tocopheroxyl radicals back to active α-tocopherol.
EDTA (Aqueous) 1 mM – 5 mMSequesters transition metals (Fe²⁺/Cu²⁺).Critical: Prevents metal-catalyzed homolytic cleavage of hydroperoxides.
Argon Blanketing N/A (Headspace fill)Displaces molecular oxygen.Essential: Stops the propagation phase by starving the system of O₂.

Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must include built-in checks to confirm its success. Follow this self-validating workflow to prepare and store Sodium (Z)-octadec-9-en-1-yl phosphonate.

Workflow Prep Formulation Prep AntiOx Add BHT & Tocopherols Prep->AntiOx Chelate Add EDTA (Aqueous) AntiOx->Chelate Purge Argon Purge & Blanketing Chelate->Purge Store Amber Vial -20°C / -80°C Purge->Store

Self-validating workflow for formulating and storing oxidation-prone lipid phosphonates.

Step-by-Step Methodology: Preparation and Storage

Step 1: Baseline Quantification (Validation Check 1)

  • Action: Immediately upon receiving or synthesizing the phosphonate, measure the baseline Peroxide Value (PV) or take a UV absorbance reading at 234 nm (to detect conjugated dienes).

  • Causality: This establishes a "zero-point" reference. You cannot prove your storage method works unless you know the starting degradation state.

Step 2: Antioxidant & Chelator Addition

  • Action: If storing in an organic solvent (e.g., chloroform/methanol), add 0.05% w/w BHT and a 7:1 mixture of α/δ-Tocopherol[8][10]. If preparing an aqueous liposomal/micellar dispersion, supplement the buffer with 1-5 mM EDTA[10].

  • Causality: BHT and Tocopherols break the free-radical chain reaction in the hydrophobic lipid phase[9], while EDTA neutralizes trace metals in the aqueous phase that would otherwise catalyze hydroperoxide breakdown[6].

Step 3: Degassing the Solvent

  • Action: Subject the formulation to 3 cycles of freeze-pump-thaw, or sonicate under a continuous vacuum for 10 minutes.

  • Causality: Dissolved oxygen within the liquid phase is just as dangerous as headspace oxygen. Degassing pulls O₂ out of the solvent matrix.

Step 4: Argon Blanketing & Sealing

  • Action: Transfer the formulation to an amber glass vial (to prevent UV-initiated ROS generation). Gently blow a stream of high-purity Argon gas over the liquid surface for 30-60 seconds. Cap tightly immediately while the Argon is still flowing.

  • Causality: Argon's high density creates an impenetrable physical barrier against atmospheric oxygen[7].

Step 5: Environmental Integrity (Validation Check 2)

  • Action: Prepare a "dummy vial" containing 1 mg/mL of resazurin dye reduced with a trace amount of sodium dithionite (which renders it colorless). Seal this vial under the exact same Argon purging conditions and store it next to your samples.

  • Causality: Resazurin acts as an oxygen indicator. If the dummy vial turns pink/purple during storage, your inert atmosphere technique is flawed, and oxygen is leaking into your vials.

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Optimization

Optimizing reaction yield in the Michaelis-Arbuzov synthesis of oleyl phosphonates

Defining the Project Scope Okay, I've got a handle on the request now. I'm focusing on optimizing the Michaelis-Arbuzov synthesis specifically for oleyl phosphonates.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Project Scope

Okay, I've got a handle on the request now. I'm focusing on optimizing the Michaelis-Arbuzov synthesis specifically for oleyl phosphonates. This will manifest as a technical support center with Q&A style guides. The primary target is researchers.

Outlining the Structure

I am now structuring the guide. I'm prioritizing the core requirements. I've broken down the project, starting with autonomy, then E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) and visualizations. For the visualization elements, I am building in specific colors, format parameters, and diagrams into the overall layout. My goal is to maximize the technical depth of the guide.

Analyzing Reaction Challenges

I'm now diving into the specific challenges of synthesizing ethyl oleylphosphonate. The double bond in the oleyl chain poses isomerization, polymerization, and oxidation risks. I'm focusing on optimization strategies, which include catalysts, continuous byproduct removal, inert atmospheres, and temperature control. I need to research reaction conditions and catalyst variations.

Defining the Support Center

I'm now focusing on defining the scope of this technical support center, structuring it as a Q&A to help optimize Michaelis-Arbuzov synthesis of oleyl phosphonates. The audience is researchers, scientists, and drug development professionals. I've begun to break down the information, with the first part centered on autonomous problem solving.

Structuring the Q&A

I'm now integrating E-E-A-T principles, focusing on causality, self-validating protocols, and authoritative sources with citations. I'm also planning a reference list output. Part 3 will address visualizations and formatting including structured tables, step-by-step methodologies, and mandatory Graphviz diagrams using a defined color palette for clarity and contrast. I will also incorporate mechanistic details.

Analyzing Reaction Optimization

I'm now zeroing in on optimizing the Michaelis-Arbuzov reaction. I've noted that high temperatures are undesirable. I'm focusing on the issue of byproduct formation (ethyl bromide), which can interfere with the reaction. I'm reviewing optimization strategies such as distillation and catalytic approaches, and I am also considering solvent-free continuous flow methodologies. Further, a new paper mentions Michaelis-Becker and oleylphosphonic acid, which require additional review.

Refining the Synthesis Guide

I'm now integrating insights from ChemRxiv and other sources, specifically focusing on the Arbuzov reaction. I've noted that the classical approach at 160°C is problematic due to side reactions. Continuous flow and microwave irradiation appear to offer significant improvements, as does the radical Arbuzov method. I am now refining the guide's structure, focusing on a clear DOT diagram for the mechanism. I'm building sections for troubleshooting, data comparisons, and optimized protocols. The DOT diagram will visualize reactants, steps, and intermediate.

Visualizing the Mechanism

I'm now drafting the DOT code for the Arbuzov reaction mechanism, focusing on visual clarity. I've defined a color palette for nodes and text based on contrast for readability. The initial DOT code details the nucleophilic attack step, showing the reactants and intermediate, specifying colors and fonts. I'm aiming for a clear, concise visual representation of the reaction steps, for efficient understanding and quick comprehension.

Diagramming the Workflow

I'm now shifting gears to create a workflow diagram for optimization logic using Graphviz DOT language. I've begun drafting the code to visually represent the decision-making process, including potential issues (low yield, byproduct formation) and corresponding solutions (e.g., switching to oleyl iodide). I am building this from the first step and integrating branching paths for different optimization strategies. The focus will be on clear presentation with a defined color palette for elements.

Drafting the Troubleshooting Guide

I'm now drafting the troubleshooting section, focusing on byproducts in the Michaelis-Arbuzov synthesis of oleyl phosphonates. I've begun to build a flowchart in Graphviz DOT language, focusing on low yield and byproduct formation. I am using a distinct color scheme for the DOT diagram to delineate issues from solutions. I am outlining strategies for addressing the problems.

Addressing Side Reactions

I am now focusing on the competing Arbuzov reaction. To manage the isomerization of the oleyl double bond, I am looking to fractional distillation for ethyl bromide removal. High temperatures are a central concern, as I'm researching strategies for lower temperature reactions, considering oleyl iodide, microwave irradiation, and continuous flow microreactors. I am also implementing in-text citations from Wikipedia, Benchchem, ChemRxiv, and ACS.

Refining the Troubleshooting Approach

I'm now integrating information on side reactions, focusing on the formation of ethyl phosphonate ester byproducts, and building this into the troubleshooting guide. I'm focusing on distillation and lower temperature approaches to manage the oleyl double bond's isomerization. I am integrating information on continuous flow and microwave irradiation for improved reaction times and yields. I'm also now structuring the content for the support center, including a troubleshooting workflow diagram and a Q&A section for researchers.

Developing the Data Table

I'm now drafting the quantitative data table to compare classical, microwave, continuous flow, and radical methods. I'm focusing on key metrics like reaction time, yield, temperature, and byproduct formation to provide a clear overview. I'm using this information to create a self-validating experimental protocol for the optimized method. The references are being numbered and formatted for inclusion.

Optimizing the Workflow

I'm now zeroing in on optimizing the workflow diagram in Graphviz DOT language, specifically addressing the challenges of the Arbuzov synthesis using long-chain alkyl halides and the oleyl group's steric effects. I am integrating information on field-proven approaches for maximizing reaction yield and structural integrity. I am now incorporating the synthesis of surface-capping ligands, lipid analogues, and drug delivery vehicles into the DOT diagram.

Refining the DOT Diagram

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Refining the Troubleshooting Guide

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Addressing Reaction Completion

I'm now focusing on a distillation strategy to address byproduct formation. I plan to use a short-path distillation head and a slight inert gas flow to remove ethyl bromide as it forms, managing its boiling point at ~38°C to maintain reaction efficiency. I am now working on optimizing temperatures to prevent oleyl double bond isomerization, as elevated temperatures trigger thermal isomerization.

Evaluating Radical Pathways

I'm now exploring radical-mediated synthesis for oleyl phosphonates, as conventional methods induce undesirable thermal issues. I am evaluating a new paper for a room temperature reaction, and am now integrating that into the troubleshooting guide and the data table. This photoredox-catalyzed radical pathway bypasses the thermal requirements, which is an exciting alternative that I'm keen to incorporate.

Integrating Radical Pathways

I'm now integrating information on the radical pathways. I've found that using photocatalysts and specialized phosphonylation reagents allows room temperature conversion, which circumvents the limitations of high temperatures. Continuous flow microreactors also present promising results in terms of reducing residence times. I am now drafting a table with data for method comparison, which includes information on synthesis methods, reagents, temperature, time, and yield.

Defining the Protocol

I'm now drafting a detailed, self-validating protocol for microwave-assisted continuous-sweep synthesis, targeting efficient oleyl phosphonate production. I've begun with the preparation steps, detailing the drying of triethyl phosphite and the setup with a dynamic sweep gas line and cold trap. The protocol will outline reaction conditions, including reagent ratios, and microwave parameters. I'll include a step for 31P NMR analysis to validate reaction completion based on peak shifts. I am also refining the references.

Evaluating Synthesis Alternatives

I am now assessing microwave-assisted synthesis. I'm focusing on refining the self-validating protocol and incorporating references from ResearchGate, ACS Publications, and the Chinese Chemical Society [6, 7, 8]. I am integrating a comprehensive experimental section for optimization strategies. My focus is now on incorporating the latest research and ensuring the protocol is reproducible and reliable.

Validating the Workflow

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Validating the Citations

I'm now integrating in-text citations into the guide, linking to authoritative sources from ACS, ChemRxiv, and other vetted resources to substantiate mechanistic claims and optimize oleyl phosphonate synthesis. I'm focusing on ensuring proper formatting for clear readability. The Graphviz DOT code is now in the final stages of verification. I am also working on adding a section for frequently asked questions.

Implementing Citations

I'm now focusing on integrating citations into the text, linking them to external sources for verification. I'm using the format `` for each reference within the body of the text. I'm also preparing to create the final "References" section with full URLs, title, and source. I'm ensuring all claims are properly substantiated with authoritative resources, per the grounding tool's requirement.

Finalizing Citations

I'm now implementing the citations precisely as provided. I've switched the text citations to `` format, linking to the provided redirect URLs from the grounding tool, ensuring their integrity. I'm now constructing the "References" section, including full URLs, article titles, and source information for each citation. I'm focusing on meticulous formatting, ensuring that all claims are backed by authoritative sources.

Constructing the References

I'm now creating the final "References" section with complete URLs, titles, and source information for each citation. I'm meticulously formatting each entry, ensuring all claims are grounded in the URLs. I'm focusing on providing precise source details for each entry in the references section.

Refining the Protocol

I'm now writing the first part of the protocol, focusing on a microwave-assisted continuous-sweep synthesis. I've detailed drying triethyl phosphite and purifying oleyl bromide. The setup includes a dynamic nitrogen sweep and cold trap for ethyl bromide. The optimized temperature will be tested and verified by analysis. I am also working on setting the irradiation parameters.

Validating the Synthesis

I am now focusing on refining the self-validating protocol with the inclusion of 31P NMR. I have described the signal changes that confirm reaction progression and endpoint, with specific chemical shift values. The excess triethyl phosphite removal will occur under vacuum. I've also reconfirmed that the E-E-A-T principles have been met.

Optimizing the DOT Diagram

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Troubleshooting

Purification methods and recrystallization of crude Sodium (Z)-octadec-9-en-1-yl phosphonate

Welcome to the technical support guide for the purification of crude Sodium (Z)-octadec-9-en-1-yl phosphonate. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude Sodium (Z)-octadec-9-en-1-yl phosphonate. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.

Given that detailed, published purification protocols for this specific molecule are not abundant, this guide is built upon established principles of organic chemistry and proven methods for analogous long-chain, amphiphilic phosphonates. The strategies outlined below are designed to be a robust starting point for developing a reliable purification workflow.

Frequently Asked Questions (FAQs)

Q1: My crude Sodium (Z)-octadec-9-en-1-yl phosphonate is a waxy solid or a sticky oil. Is this normal?

A1: Yes, this is very common for long-chain amphiphilic molecules like this one. The combination of a long, flexible C18 alkyl chain and a polar sodium phosphonate headgroup can disrupt efficient crystal packing, leading to low melting points and waxy or oily crude products. The presence of the cis-double bond in the oleyl chain further contributes to this by introducing a "kink" that hinders crystallization.[1] Sticky textures often indicate the presence of residual solvents or other impurities.[1]

Q2: What are the most likely impurities in my crude product?

A2: The impurities will largely depend on the synthetic route used. Common synthesis methods like the Michaelis-Arbuzov reaction can introduce specific byproducts.[2][3] Potential impurities include:

  • Unreacted starting materials: Such as oleyl halide or trialkyl phosphites.

  • Reaction byproducts: For instance, if the synthesis involves dealkylation of a phosphonate ester, you might have partially dealkylated species.[4]

  • Solvents: Residual reaction or workup solvents.

  • Inorganic salts: From pH adjustments or side reactions.

  • Degradation products: The phosphonate group can be susceptible to hydrolysis under harsh acidic or basic conditions.[4]

Q3: How do I choose the best purification method?

A3: The choice depends on the nature of the impurities and the scale of your experiment.

  • For removal of non-polar impurities: Recrystallization is often the most effective and scalable method.

  • For removal of highly polar or ionic impurities: Liquid-liquid extraction or dialysis could be effective.

  • For difficult separations or high-purity requirements: Chromatographic methods, though challenging, may be necessary. Due to the high polarity, techniques like reversed-phase or ion-exchange chromatography are more suitable than standard silica gel chromatography.[4][5]

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Crude Product (Waxy Solid/Oil) check_solubility Is the crude product primarily organic-soluble? start->check_solubility recrystallize Attempt Recrystallization check_solubility->recrystallize Yes extract Perform Liquid-Liquid Extraction check_solubility->extract No (Water-soluble impurities suspected) success Purity Confirmed? recrystallize->success repurify Re-evaluate Impurity Profile & Re-purify recrystallize->repurify Fails (Oils out) extract->success chromatography Consider Column Chromatography (Reversed-Phase/Ion-Exchange) chromatography->success success->chromatography No end Pure Product success->end Yes repurify->chromatography Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude in Flask B Add Minimum Hot Solvent to Dissolve A->B C Add Anti-Solvent until Cloudy B->C D Re-clarify with a few drops of Solvent C->D E Cool Slowly to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filter Crystals F->G H Wash with Cold Anti-Solvent G->H I Dry Under Vacuum H->I

Caption: General workflow for a two-solvent recrystallization.

Recrystallization Troubleshooting
Problem Probable Cause(s) Solution(s)
No Crystals Form Too much solvent was used. [6]The solution is not supersaturated upon cooling.Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then attempt to cool again. [6]
Solution is supersaturated but needs a nucleation site. [6]Induce Nucleation: 1. Scratch the inside of the flask with a glass rod. [7][8]2. Add a "seed crystal" of the pure compound. [9]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves.Choose a lower-boiling point solvent.
The solution is too concentrated, and the compound is precipitating too quickly above its melting point. [10][9]Reheat to dissolve the oil, add more of the primary "good" solvent, and cool again very slowly. This keeps the compound in solution to a lower temperature. [6][9]
Very Low Recovery Too much solvent was used, leaving a significant amount of product in the filtrate. [9]Concentrate the filtrate by evaporation and cool it to recover a second crop of crystals. Note: this second crop may be less pure.
The compound has significant solubility in the cold solvent. Ensure the final cooling step is done in an ice-salt bath for the lowest possible temperature. Minimize the volume of cold solvent used for washing the crystals.
Crystals are Colored Colored impurities are trapped in the crystal lattice. Redissolve the crystals and add activated charcoal. Perform a hot gravity filtration before recrystallizing again. [7][8]

Purity Assessment

After purification, it is critical to assess the purity of the final product. Due to the unique properties of phosphonates, specialized analytical techniques are often required.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for assessing phosphonate purity. Because phosphonates often lack a strong UV chromophore, methods like Ion-Pair Reversed-Phase HPLC (IP-RPLC) with indirect UV detection, or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD), are highly effective. [11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are invaluable. ¹H NMR can confirm the structure of the oleyl chain and help identify organic impurities. ³¹P NMR is highly specific to the phosphorus environment and is excellent for detecting phosphorus-containing impurities. [2]* Elemental Analysis: Can determine if the correct ratio of carbon, hydrogen, and sodium to phosphorus is present.

References

  • Nowack, B. (2019). Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. Journal of Chromatography A, 1601, 189-204. Available from: [Link]

  • Phosphonates. Hach. Available from: [Link]

  • Savignac, P., & Jaouen, G. (2005). Phosphonic acid: preparation and applications. Topics in Current Chemistry, 220, 1-38. Available from: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. (2013). Available from: [Link]

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. Available from: [Link]

  • Knepper, T. P. (2020). Detecting traces of phosphonates. Wiley Analytical Science. Available from: [Link]

  • Process for preparing dialkyl alkyl phosphonates. US3064031A. Google Patents.
  • Kovalenko, M. V., & Talapin, D. V. (2018). Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors. Chemistry of Materials, 30(21), 7689–7697. Available from: [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available from: [Link]

  • Method of preparing organic phosphonates by transesterification. US3272892A. Google Patents.
  • Recrystallization. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. (2022). Available from: [Link]

  • Sodium (Z)-octadec-9-en-1-yl phosphonate. PubChem. Available from: [Link]

  • Recrystallization. MIT Digital Lab Techniques Manual. (2010). YouTube. Available from: [Link]

  • Popa, A., et al. (2005). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Application for Metal Ion Removal. Industrial & Engineering Chemistry Research, 44(15), 5529–5536. Available from: [Link]

  • Recrystallization and Crystallization. Available from: [Link]

  • Dembinski, R. (2017). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Molecules, 22(5), 768. Available from: [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available from: [Link]

  • Di-Fiore, M. J., et al. (2025). Single alkyl phosphonate modification of the siRNA backbone in the seed region enhances specificity and therapeutic profile. Nucleic Acids Research. Available from: [Link]

Sources

Optimization

Phosphonate SAM Surface Modification: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for long-chain alkyl phosphonate self-assembled monolayers (SAMPs). While phosphonic acids offer superior hydrolytic stability and broader substrate compatibility compared to silan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for long-chain alkyl phosphonate self-assembled monolayers (SAMPs). While phosphonic acids offer superior hydrolytic stability and broader substrate compatibility compared to silanes and thiols[1], achieving a dense, defect-free monolayer requires precise control over surface chemistry and reaction thermodynamics.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and quantitative benchmarks to resolve incomplete surface binding on metal oxides.

Diagnostic Workflow: Resolving Incomplete Binding

PhosphonateTroubleshooting Start Incomplete Phosphonate Binding (Low Coverage / Pinholes) Diag1 Sessile Drop Contact Angle Is water CA < 110°? Start->Diag1 Diag2 XPS Analysis Are P 2p peaks present? Start->Diag2 Cause1 Insufficient Surface Hydroxyls (M-OH depletion) Diag1->Cause1 Hydrophilic (< 90°) Cause2 Weak Physisorption (No covalent P-O-M bonds) Diag2->Cause2 P washes off in solvent Cause3 Multilayer Aggregation (Intermolecular H-bonding) Diag2->Cause3 C/P ratio > Theoretical Act1 Protocol: UV-Ozone or O2 Plasma Activation Cause1->Act1 Act2 Protocol: Thermal Annealing (120-140°C, 24-48h) Cause2->Act2 Act3 Protocol: Base Wash (0.5 M K2CO3 sonication) Cause3->Act3 Success Dense, Covalently Bound Self-Assembled Monolayer Act1->Success Act2->Success Act3->Success

Diagnostic workflow for troubleshooting incomplete phosphonate SAM binding.

Section 1: Core Troubleshooting Modules (FAQs)

Q1: Why is my surface coverage incomplete despite using a high concentration of octadecylphosphonic acid (ODPA)? Causality: Unlike thiols on gold, which bind via strong affinity to the noble metal, alkyl phosphonates require a dehydration condensation reaction with surface hydroxyl groups (-OH) on the metal oxide layer[2]. If the substrate is merely solvent-cleaned, adventitious carbon blocks these active sites, or the native oxide may be naturally depleted of hydroxyls. Without sufficient M-OH sites, the phosphonic acid cannot form the bi- or tridentate linkages necessary for a dense monolayer, resulting in steric gaps and incomplete coverage[3]. Solution: Implement a surface activation step using UV-Ozone or O₂ plasma immediately prior to deposition to maximize surface hydroxylation and remove organic contaminants.

Q2: XPS confirms the presence of phosphorus, but the monolayer degrades rapidly in aqueous buffers. Is the P-O-M bond hydrolyzing? Causality: It is highly likely that true covalent P-O-M bonds never formed. At room temperature, phosphonic acids often only physisorb to the metal oxide via weak hydrogen bonding between the phosphoryl oxygen and surface hydroxyls[2]. To form a robust, covalently bound monolayer, the system must overcome the activation energy barrier of the acid-base condensation reaction (releasing H₂O)[4]. Without thermal annealing, these hydrogen-bonded molecules are easily displaced by competing water molecules in aqueous media[5]. Solution: Transition to the T-BAG (Tethering By Aggregation and Growth) method[1]. After solvent evaporation, thermally anneal the substrates at 120–140 °C for 24–48 hours to drive the condensation reaction[6].

Q3: My contact angle is high, but AFM shows massive aggregates and a high RMS roughness. How do I achieve a true monolayer? Causality: Phosphonic acids possess a strong propensity to hydrogen-bond with one another, leading to the formation of bulk multilayers or island aggregates on top of the primary monolayer[7]. Standard solvent rinsing is often insufficient to break these intermolecular bonds. Solution: Implement a stringent post-annealing wash. Sonicate the functionalized substrates in a mild base, such as 0.5 M K₂CO₃ in a 2:1 ethanol/water mixture[7]. The carbonate rinse deprotonates and solubilizes the unbound phosphonic acid aggregates without cleaving the strong P-O-M covalent bonds of the primary monolayer[7].

Section 2: Self-Validating Experimental Protocol

The T-BAG Deposition & Annealing Workflow

This methodology provides a self-validating system for depositing long-chain alkyl phosphonates (e.g., ODPA) on native metal oxides (Ti, Al, Si, and Stainless Steel).

Step 1: Substrate Activation

  • Clean substrates (e.g., TiO₂, SiO₂/Si, Al₂O₃) via sequential sonication in dichloromethane, acetone, and methanol for 10 minutes each[1].

  • Dry under a stream of N₂.

  • Expose to UV-Ozone for 15 minutes to maximize surface hydroxyl (-OH) density. Validation Check 1: The water contact angle must be < 10° (superhydrophilic), confirming a fully hydroxylated, contamination-free surface.

Step 2: Solution Preparation & Tethering

  • Prepare a dilute solution (25 μM to 1 mM) of the alkyl phosphonic acid in dry tetrahydrofuran (THF)[1].

  • Suspend the substrate vertically in the solution.

  • Allow the solvent to slowly evaporate at room temperature[1]. As the meniscus passes over the substrate, molecules aggregate and tether to the surface via hydrogen bonding.

Step 3: Thermal Annealing (Critical Step)

  • Transfer the coated substrate to an oven and heat at 120–140 °C for 48 hours in ambient air[6]. Causality: Heat provides the thermodynamic driving force for dehydration condensation, converting weak H-bonds into stable, covalent P-O-M linkages[8].

Step 4: Multilayer Removal

  • Sonicate the annealed substrate in 0.5 M K₂CO₃ (in 2:1 ethanol/water) for 20 minutes to remove non-covalently bound multilayers[7].

  • Rinse extensively with deionized water and dry under N₂. Validation Check 2: A successful ODPA monolayer will yield a static water contact angle > 110°[9]. If the contact angle drops significantly after the carbonate rinse, the film was only physisorbed (return to Step 3 and increase annealing time/temp).

Section 3: Quantitative Data Reference

Use the following benchmark data to validate your surface characterization results. Deviations from these values indicate incomplete binding, surface contamination, or multilayer formation.

SubstrateAlkyl PhosphonateExpected Water Contact AngleXPS P 2p Binding EnergyTypical C/P RatioPrimary Binding Mode
Aluminum Oxide (Al₂O₃) ODPA (C18)> 115°~133.5 eV~18.0Bidentate / Tridentate
Titanium Dioxide (TiO₂) ODPA (C18)110° - 112°~133.8 eV~18.0Bidentate
Silicon Native Oxide (SiO₂) ODPA (C18)108° - 110°134.0 - 134.5 eV~18.0Bidentate
Stainless Steel (SS316L) ODPA (C18)108° ± 3°134.56 eV18.2Bidentate

(Data synthesized from established XPS and contact angle measurements for ODPA SAMs[10],[9],[4])

Section 4: References

1.[11] Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. ACS Publications.11 2.[10] Formation of Self-Assembled Monolayers of Alkylphosphonic Acid on the Native Oxide Surface of SS316L. ACS Publications. 10 3.[9] Alkylphosphonate Modified Aluminum Oxide Surfaces. ACS Publications.9 4.[1] Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. PMC. 12 5.[7] Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. Princeton University. 7 6.[6] Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). ACS Publications.6 7.[8] Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). PMC. 8 8.[3] Self‐assembled Monolayers of Alkylphosphonic Acids on Aluminum Oxide Surfaces. ResearchGate. 3 9.[4] Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. ACS Publications. 4 10.[2] Formation of Self-Assembled Anticorrosion Films on Different Metals. PMC. 2 11.[5] Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to ¹H and ³¹P NMR for the Characterization of Sodium (Z)-octadec-9-en-1-yl phosphonate

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organophosphorus compounds. Introduction: The Analytical Imperative for an Amphiphilic Phosphonate Sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organophosphorus compounds.

Introduction: The Analytical Imperative for an Amphiphilic Phosphonate

Sodium (Z)-octadec-9-en-1-yl phosphonate is an amphiphilic molecule featuring a long, unsaturated hydrocarbon tail derived from oleyl alcohol and a polar phosphonate headgroup.[1] Its structure suggests potential applications as a surfactant, a component in drug delivery systems, or a surface-modifying agent. For any of these applications, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.

This guide provides an in-depth, comparative analysis of proton (¹H) and phosphorus-31 (³¹P) NMR spectroscopy for the comprehensive characterization of this target molecule. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the synergistic relationship between these two powerful NMR techniques. While other methods like HPLC and mass spectrometry are valuable for purity and molecular weight determination, NMR provides the definitive, atom-level structural map.[2][3][4]

Part 1: ¹H NMR Spectroscopy - Mapping the Organic Skeleton

Proton NMR is the first-line technique for elucidating the structure of the hydrocarbon backbone. It provides precise information on the different types of protons present in the molecule, their connectivity, and their relative abundance.

Anticipated ¹H NMR Spectral Features

The structure of Sodium (Z)-octadec-9-en-1-yl phosphonate contains several distinct proton environments, each expected to produce a characteristic signal. The spectrum is predicted to show signals in the olefinic, aliphatic, and terminal methyl regions.[5]

Proton Assignment (See Figure 1) Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale and Key Insights
H-9, H-10 (Olefinic)~5.35Multiplet (m)2HThese protons are in the electron-deficient environment of a C=C double bond, hence their downfield shift. The cis-configuration and coupling to adjacent allylic protons (H-8, H-11) result in a complex multiplet.
H-8, H-11 (Allylic)~2.01Multiplet (m)4HProtons on carbons adjacent to the double bond are deshielded relative to other methylene groups.[6] Their signal is a key indicator of unsaturation.
H-1 (-CH₂-P)~1.6 - 1.8Multiplet (m)2HThese protons are adjacent to the electronegative phosphonate group, causing a downfield shift. Crucially, this signal will be split by the phosphorus nucleus (²JHP coupling), resulting in a complex pattern that confirms the C-P bond.[7]
H-2 to H-7, H-12 to H-17 (Alkyl Chain)~1.25 - 1.40Broad Multiplet~24HThe protons of the saturated alkyl chain are shielded and resonate upfield. Significant signal overlap is expected, creating a large, broad signal characteristic of long-chain lipids.
H-18 (Terminal Methyl)~0.88Triplet (t)3HThe terminal methyl group is the most shielded set of protons. It appears as a clean triplet due to coupling with the adjacent H-17 methylene group (³JHH ≈ 7 Hz).
Diagram: Molecular Structure and Proton Assignments

cluster_mol C18 H₃C¹⁸ C17 -(CH₂)₆- C18->C17 C11 -C¹¹H₂- C17->C11 C10 C¹⁰H= C11->C10 C9 =C⁹H- C10->C9 C8 -C⁸H₂- C9->C8 C7 -(CH₂)₆- C8->C7 C1 -C¹H₂- C7->C1 P P C1->P O1 O⁻ P->O1 O2 O⁻ P->O2 O3 =O P->O3 Na1 2Na⁺ caption Figure 1. Structure of Sodium (Z)-octadec-9-en-1-yl phosphonate.

Caption: Figure 1. Structure of Sodium (Z)-octadec-9-en-1-yl phosphonate.

Experimental Protocol: ¹H NMR

A self-validating protocol ensures that the acquired data is both accurate and reliable.

  • Sample Preparation:

    • Causality: The choice of solvent is critical. As a sodium salt, the compound is polar. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate solvents. D₂O is often preferred for its ability to exchange with and thus suppress any residual acidic P-OH protons, though it will also exchange with any N-H or O-H protons if impurities are present. DMSO-d₆ can be useful but its residual water peak may interfere with parts of the spectrum.[8]

    • Procedure: Accurately weigh 5-10 mg of the sample into a clean, dry 5 mm NMR tube. Add ~0.6 mL of D₂O (99.9% D). Vortex until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[8]

  • Instrumental Parameters (400 MHz Spectrometer):

    • Acquisition Time (aq): 3-4 seconds. This ensures adequate data points are collected for good resolution.

    • Relaxation Delay (d1): 5 seconds. Causality: This is a crucial parameter for quantitative accuracy. The delay must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being analyzed to ensure complete relaxation between pulses. This allows the integrated signal areas to be directly proportional to the number of protons.[8]

    • Pulse Angle: 90°. A 90° pulse maximizes the signal for a single scan.

    • Number of Scans (ns): 16-64 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio (S/N) for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual HDO peak to ~4.79 ppm.

    • Integrate all signals and normalize them to a known proton count (e.g., the 3H of the terminal methyl group) to validate the relative ratios of all other protons.

Part 2: ³¹P NMR Spectroscopy - The Phosphonate Fingerprint

While ¹H NMR maps the carbon framework, ³¹P NMR provides a direct, unambiguous confirmation of the phosphonate group. Given that ³¹P has a natural abundance of 100% and a spin of ½, it is a highly sensitive and simple nucleus to observe.[9][10]

Anticipated ³¹P NMR Spectral Features

The key advantage of ³¹P NMR is its simplicity and specificity. For a pure sample of Sodium (Z)-octadec-9-en-1-yl phosphonate, the spectrum is expected to be very simple.

Analysis Mode Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Key Insights
Proton-Decoupled ~+25 to +35Singlet (s)This is the standard acquisition mode. A single, sharp singlet confirms the presence of only one type of phosphorus environment.[11] Its chemical shift is characteristic of an alkyl phosphonate.[12][13] The exact shift is sensitive to solvent, concentration, and pH, reflecting the ionization state of the phosphonate.[14]
Proton-Coupled ~+25 to +35Triplet of triplets (tt) or complex multipletIn this mode, the phosphorus signal is split by adjacent protons. It will primarily be split into a triplet by the two equivalent protons on C-1 (²JHP) and potentially show further smaller couplings to the protons on C-2 (³JHP). This confirms the P-C-H connectivity but is rarely used for routine characterization due to lower S/N and spectral complexity.
Experimental Protocol: ³¹P NMR
  • Sample Preparation:

    • The same sample prepared for ¹H NMR can be used directly. No separate preparation is needed.

  • Instrumental Parameters (400 MHz Spectrometer, observing at ~162 MHz):

    • Mode: Proton-decoupled (³¹P{¹H}). Causality: Broadband proton decoupling collapses the multiplets caused by H-P coupling into a single sharp peak. This dramatically increases the signal-to-noise ratio and simplifies the spectrum, making it ideal for purity assessment and identification.[11]

    • Reference: An external standard of 85% H₃PO₄ is universally used, defined as 0 ppm.[12][15]

    • Relaxation Delay (d1): 10-20 seconds. Causality: Phosphorus nuclei, especially in symmetric environments and without directly attached protons, can have very long T₁ relaxation times. A long delay is absolutely essential for accurate quantitative analysis (qNMR), though shorter delays can be used for rapid qualitative screening.[10][16]

    • Number of Scans (ns): 64-256 scans. More scans are typically needed than for ¹H NMR to achieve a comparable S/N, but the simplicity of the spectrum makes this straightforward.

Diagram: NMR Characterization Workflow

cluster_workflow Characterization Workflow start Sample: Sodium (Z)-octadec-9-en-1-yl phosphonate prep Prepare Sample in D₂O start->prep H1_NMR Acquire ¹H NMR Spectrum prep->H1_NMR P31_NMR Acquire ³¹P{¹H} NMR Spectrum prep->P31_NMR analyze_H1 Analyze ¹H Data: - Chemical Shifts - Integrations - Multiplicities H1_NMR->analyze_H1 analyze_P31 Analyze ³¹P Data: - Chemical Shift - Presence of Single Peak P31_NMR->analyze_P31 confirm_org Confirm Organic Structure: - Oleyl chain - Unsaturation (Z-isomer) analyze_H1->confirm_org confirm_P Confirm Phosphonate Group & Purity analyze_P31->confirm_P conclusion Structure Verified & Purity Assessed confirm_org->conclusion confirm_P->conclusion

Caption: Figure 2. A logical workflow for the NMR characterization process.

Part 3: Comparative Analysis - A Synergistic Approach

Neither ¹H nor ³¹P NMR alone can fully characterize Sodium (Z)-octadec-9-en-1-yl phosphonate. Their true power lies in their combined, synergistic application.

Feature ¹H NMR Spectroscopy ³¹P NMR Spectroscopy Comparative Insight
Specificity Provides information on all proton-containing parts of the molecule.Highly specific to the phosphorus atom and its immediate electronic environment.¹H confirms the "oleyl" part; ³¹P confirms the "phosphonate" part. Together, they confirm the complete "oleyl phosphonate" structure.
Structural Information Detailed connectivity of the C-H framework, stereochemistry of the double bond, and chain length.Confirms the presence of the phosphonate group and its oxidation state. Sensitive to salt formation and pH.[14][17]¹H provides the broad map of the molecule, while ³¹P provides a high-magnification view of the functional headgroup.
Purity Assessment Can identify and quantify organic impurities if their signals are resolved from the main compound.Excellent for detecting and quantifying any phosphorus-containing impurities (e.g., unreacted starting materials, side products like phosphates).[11][16]A clean ¹H spectrum does not guarantee purity from phosphorus contaminants, and vice-versa. Both are required for a comprehensive purity statement.
Complexity Complex spectrum with significant signal overlap in the alkyl region.Very simple spectrum, often a single peak.The simplicity of the ³¹P spectrum makes it a rapid and robust tool for initial purity screening of the phosphonate moiety.
Sensitivity High, due to the high gyromagnetic ratio of the proton.Moderate. Lower gyromagnetic ratio than ¹H but compensated by 100% natural abundance and spectral simplicity.[10]For detecting trace phosphorus impurities, ³¹P NMR is superior. For overall structural analysis at low concentrations, ¹H NMR is generally more sensitive.
Diagram: Information Overlap and Uniqueness

H1 ¹H NMR Info - Alkyl Chain Structure - Olefin Position & Geometry - C-H Connectivity - Relative Proton Counts Overlap Synergistic Confirmation - C-P Bond Connectivity (via ²JHP coupling) - Overall Molecular Identity - Comprehensive Purity H1->Overlap Provides context for P-H coupling P31 ³¹P NMR Info - P Oxidation State - P Electronic Environment - P-Containing Impurities - Salt/Ionization State P31->Overlap Confirms P identity

Caption: Figure 3. The complementary data provided by ¹H and ³¹P NMR.

Conclusion

The characterization of Sodium (Z)-octadec-9-en-1-yl phosphonate is a clear illustration of the necessity of a multi-faceted analytical approach. ¹H NMR spectroscopy serves to meticulously map and verify the complex organic tail of the molecule, confirming the chain length, the presence and location of the Z-configured double bond, and the attachment to the phosphonate group.

Concurrently, ³¹P NMR spectroscopy offers a simple, yet powerful, "fingerprint" of the phosphonate headgroup. Its primary strengths lie in the unambiguous confirmation of the phosphorus functional group and its utility as a high-fidelity tool for assessing purity with respect to other phosphorus-containing species. When used in tandem, these two techniques provide a comprehensive and definitive structural elucidation that is essential for any research, development, or quality control setting.

References

  • BenchChem. (2025).
  • Gerothanassis, I. P., et al. (2016).
  • Gao, J., et al. (2007).
  • Sugimoto, N., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed.
  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures.
  • Barekatain, Y., et al. (2022).
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • Sigma-Aldrich.
  • Crutchfield, M. M., et al. (1985).
  • Harris, R., Merwin, L., & Hägele, G. (1989). Salts of Phosphonic Acid Derivatives: Illustrative Examples of Solid State NMR Spectroscopy.
  • Vogel, H. J., & Bridger, W. A. (1982).
  • Brol, A. (2021). Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ?.
  • BenchChem. (2026). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters. BenchChem.
  • Gorenstein, D. G. (Ed.). (1984).
  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Slideshare.
  • Connexions. (n.d.). Introduction Differences Between 1H and 31P NMR Interpreting Spectra.
  • ChemRxiv. (2019). Synthesis and Characterization of Amphiphilic Arenephosphonates as Water-Soluble Micellular Radioluminescent Probes. ChemRxiv.
  • BenchChem. (2026).
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Smith, C. P. (n.d.). Practical interpretation of p-31 nmr spectra and computer assisted structure verification.
  • ResearchGate. (n.d.). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Request PDF.
  • Nowak, S., & Jäger, S. (2020).
  • AOCS. (2019).
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • PubChem. Sodium (Z)

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Comparative

Surface Engineering with Sodium (Z)-octadec-9-en-1-yl Phosphonate: FTIR Analysis of Binding Modes and Comparative Performance

For researchers and drug development professionals engineering advanced biomaterials, biosensors, or anti-corrosion coatings, the selection of the correct surface-anchoring molecule is a critical determinant of device st...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals engineering advanced biomaterials, biosensors, or anti-corrosion coatings, the selection of the correct surface-anchoring molecule is a critical determinant of device stability. While saturated alkylphosphonic acids and thiols have historically dominated the literature, Sodium (Z)-octadec-9-en-1-yl phosphonate (the sodium salt of oleyl phosphonate) offers a unique physicochemical profile. The presence of a cis-double bond at the C9 position introduces a structural "kink" that fundamentally alters monolayer packing, fluidity, and tribological performance compared to its saturated analogs.

This guide provides an in-depth technical analysis of the binding modes of Sodium (Z)-octadec-9-en-1-yl phosphonate on metal oxide surfaces, utilizing Fourier Transform Infrared Spectroscopy (FTIR) as the primary analytical framework. We objectively compare its performance against standard alternatives and provide a self-validating experimental protocol for surface functionalization.

Mechanistic Principles of Phosphonate-Metal Coordination

Organophosphonates exhibit an exceptional affinity for native oxide layers on metals such as titanium (TiO₂), aluminum (Al₂O₃), and zinc (ZnO)[1]. Unlike the free acid form, the sodium salt of (Z)-octadec-9-en-1-yl phosphonate is pre-ionized, making it highly soluble in polar protic solvents. Upon contact with a hydroxylated metal oxide surface, the phosphonate group undergoes a ligand exchange reaction, displacing surface hydroxyls (M-OH) and sodium ions to form strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.

The coordination chemistry is highly dependent on surface coverage, local atomic geometry, and thermal energy, progressing through three distinct binding modes[2]:

  • Monodentate: A single P-O-M bond is formed. The molecule retains a strong P=O double bond character and one unreacted P-O⁻ (or P-OH if protonated by the surface).

  • Bidentate: Two P-O-M bonds are formed. The P=O bond is significantly weakened due to coordination with a secondary metal site or hydrogen bonding.

  • Tridentate: Three P-O-M bonds are formed (chelating or bridging). The P=O character is completely lost, resulting in the highest thermodynamic stability[3].

BindingModes A Sodium (Z)-octadec-9-en-1-yl Phosphonate B Monodentate Binding (1 P-O-M, Retains P=O) A->B Ligand Exchange (Low Coverage) D Tridentate Binding (3 P-O-M, No P=O) A->D Direct Chelating (High Affinity) C Bidentate Binding (2 P-O-M, Weak P=O) B->C Dehydration C->D Thermal Annealing

Figure 1: Kinetic progression of phosphonate binding modes on metal oxide surfaces.

FTIR Analytical Framework for Binding Modes

Attenuated Total Reflectance FTIR (ATR-FTIR) is the gold standard for elucidating these coordination states. Because the P-O and P=O stretching vibrations are highly sensitive to their chemical environment, ATR-FTIR can definitively identify the dominant binding mode of the Self-Assembled Monolayer (SAM)[4].

Furthermore, the high-frequency region provides critical data on the alkyl chain conformation. The cis-double bond in the (Z)-octadec-9-en-1-yl chain prevents the tight van der Waals packing seen in saturated chains, forcing the monolayer into a more fluid, disordered state. This is tracked via the symmetric methylene stretch ( νs​(CH2​) ).

Table 1: FTIR Wavenumber Assignments for Phosphonate Binding
Vibrational ModeWavenumber (cm⁻¹)Diagnostic Indication
ν(P=O) 1200 – 1250Indicates free, unbound, or purely monodentate phosphonate species.
ν(P−O−) / ν(P−OH) 900 – 1050Indicates incomplete condensation (monodentate/bidentate).
ν(P−O−M) 1000 – 1100 (Broad)Confirms covalent attachment. A broad, merged peak here with the absence of ν(P=O) confirms tridentate binding[3].
νs​(CH2​) ~2853 – 2856Indicates a fluid, disordered alkyl chain (gauche defects) caused by the cis-kink.
ν(=C−H) ~3005Confirms the preservation of the cis-alkene moiety post-deposition.

Comparative Performance Analysis

To justify the selection of Sodium (Z)-octadec-9-en-1-yl phosphonate, it must be benchmarked against standard industry alternatives.

A. vs. Octadecylphosphonic Acid (ODPA)
  • Structural Difference: ODPA is a fully saturated 18-carbon chain.

  • Performance: ODPA forms highly ordered, crystalline monolayers. FTIR analysis of ODPA SAMs shows a νs​(CH2​) peak at ~2850 cm⁻¹, indicative of an all-trans conformation[1]. In contrast, the oleyl derivative shifts this peak to >2853 cm⁻¹.

  • Application Causality: While ODPA provides maximum barrier properties (e.g., for corrosion resistance), the crystalline nature makes the surface rigid. Sodium (Z)-octadec-9-en-1-yl phosphonate provides a fluid, lubricious boundary layer ideal for tribological applications or flexible biomedical implants. Furthermore, the preserved alkene group allows for downstream post-functionalization via thiol-ene click chemistry.

B. vs. Oleic Acid (Carboxylate Analog)
  • Structural Difference: Oleic acid utilizes a carboxylate (-COO⁻) anchoring group instead of a phosphonate.

  • Performance: Carboxylic acids bind to basic metal oxides (like Al₂O₃) so weakly that they are often removed during standard solvent washing steps[1]. Phosphonates, however, form robust M-O-P linkages that resist hydrolysis even in harsh, aqueous in vivo environments[5].

  • Application Causality: For any application requiring long-term stability in aqueous media (e.g., drug delivery nanoparticles, biosensors), phosphonates are strictly superior to carboxylates.

C. vs. Octadecanethiol (Thiol Analog)
  • Structural Difference: Thiols (-SH) rely on soft-soft acid-base interactions.

  • Performance: Thiols form excellent SAMs, but only on coinage metals (Gold, Silver, Copper). They fail on native metal oxides and are prone to oxidative degradation.

  • Application Causality: Sodium (Z)-octadec-9-en-1-yl phosphonate expands the substrate scope to engineering metals (Titanium, Aluminum, Stainless Steel) and semiconductor oxides (ZnO, ITO), making it vastly more versatile for real-world device integration[4].

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol integrates specific causality for each step and utilizes a self-validating wash procedure to prevent false-positive FTIR readings from physisorbed aggregates.

Step-by-Step Protocol: SAM Deposition & Characterization
  • Substrate Activation: Clean the target metal oxide substrate (e.g., TiO₂ wafer) with ultrasonication in acetone, followed by ethanol. Expose to O₂ plasma for 10 minutes.

    • Causality: Plasma treatment removes adventitious carbon and maximizes the density of surface hydroxyl (-OH) groups, which are the obligate reaction sites for phosphonate ligand exchange.

  • Solution Preparation: Dissolve Sodium (Z)-octadec-9-en-1-yl phosphonate in absolute ethanol to yield a 1 mM solution.

    • Causality: Ethanol ensures the complete solvation of the amphiphilic sodium salt, preventing the formation of micelles that occur in purely aqueous environments, which would lead to uneven, multilayer deposition.

  • Deposition: Submerge the activated substrate in the solution for 24 hours at 25°C.

  • Stringent Washing (Self-Validation Step): Remove the substrate and rinse vigorously with neat ethanol, followed by 1 minute of ultrasonication in ethanol, and a final rinse in ultra-pure water.

    • Causality: This step is critical. Ultrasonication provides the kinetic energy required to sheer away weakly bound (physisorbed) molecules. Any FTIR signal detected after this step is self-validated as chemically bonded (chemisorbed).

  • Thermal Annealing: Bake the substrate in a vacuum oven at 120°C for 2 hours.

    • Causality: Annealing provides the activation energy necessary to drive the dehydration condensation reaction, forcing the transition from hydrogen-bonded/monodentate states into the highly stable tridentate binding mode[5].

  • ATR-FTIR Acquisition: Analyze the surface using an ATR-FTIR spectrometer equipped with a Germanium (Ge) crystal. Collect 128 scans at 4 cm⁻¹ resolution. Baseline correct against a bare, plasma-treated control substrate to isolate the SAM signal.

Workflow Substrate 1. Substrate Prep (Plasma Activation) SAM 2. SAM Deposition (1 mM Solution) Substrate->SAM Wash 3. Stringent Wash (Remove Physisorbed) SAM->Wash Anneal 4. Thermal Annealing (Drive Condensation) Wash->Anneal FTIR 5. ATR-FTIR (Binding Analysis) Anneal->FTIR

Figure 2: Self-validating workflow for phosphonate SAM deposition and ATR-FTIR characterization.

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Validation

High-Performance Corrosion Inhibition: Sodium (Z)-octadec-9-en-1-yl Phosphonate vs. Alkyl Phosphates

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Biomedical Implants, Drug-Eluting Stents, and Advanced Surface Chemistry Executive Summary For scientists developing metallic biomedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Biomedical Implants, Drug-Eluting Stents, and Advanced Surface Chemistry

Executive Summary

For scientists developing metallic biomedical implants (e.g., Ti-6Al-4V orthopedic devices) or drug-eluting stents, preventing metal ion leaching via corrosion is critical for long-term in vivo biocompatibility. Surface modification using Self-Assembled Monolayers (SAMs) provides an ultrathin, protective dielectric barrier. This guide provides a rigorous, data-driven comparison between Sodium (Z)-octadec-9-en-1-yl phosphonate (an oleyl phosphonate derivative) and traditional alkyl phosphates , focusing on their mechanistic efficacy, hydrolytic stability, and structural dynamics.

Mechanistic Causality: Why Molecular Structure Dictates Performance

As an Application Scientist, I approach surface modification by isolating the thermodynamic and steric variables that dictate monolayer survival under physiological stress. The performance divergence between these two classes of inhibitors boils down to two structural domains: the anchoring headgroup and the hydrophobic tail.

The Headgroup: Thermodynamic Stability of C-P vs. C-O-P

The fundamental difference between phosphonates and phosphates lies in their linkage. Alkyl phosphates utilize a C-O-P ester linkage. While they successfully 1[1], the ester bond is thermodynamically susceptible to nucleophilic attack by water and hydroxyl ions ( OH− ). In slightly alkaline environments (like blood plasma at pH 7.4 or marine saline at pH 8.5), this leads to rapid hydrolytic cleavage. Once the C-O-P bond breaks, the hydrophobic alkyl tail desorbs, catastrophically failing the barrier.

Conversely, Sodium (Z)-octadec-9-en-1-yl phosphonate utilizes a direct carbon-phosphorus (C-P) bond. The high bond energy of the C-P linkage provides 2[2]. This robustness makes phosphonate platforms highly promising for 3[3].

The Tail: The Oleyl "Kink" and 2D Fluidity

Traditional long-chain alkyl phosphates (e.g., octadecyl phosphate) possess saturated, straight carbon chains that pack into highly ordered, crystalline SAMs. While this maximizes theoretical density, it creates a rigid film prone to micro-cracking on rough, industrially relevant metal topographies.

Sodium (Z)-octadec-9-en-1-yl phosphonate features a cis-double bond at the C9 position. This introduces a ~30° "kink" in the alkyl tail. While this slightly reduces maximum packing density, it drastically increases the 2D fluidity of the monolayer. This fluidity allows the SAM to conform seamlessly to irregular surface topographies and provides a dynamic "self-healing" mechanism where adjacent molecules rapidly reorient to cover micro-defects. Furthermore, the sodium salt formulation enables aqueous deposition, bypassing the toxic organic solvents typically required for long-chain amphiphiles.

Mechanism cluster_phosphonate Sodium (Z)-octadec-9-en-1-yl Phosphonate cluster_phosphate Alkyl Phosphates Substrate Metal Oxide Surface (Fe, Al, Ti) P_Head Phosphonate Headgroup (C-P Bond) Substrate->P_Head Coordination Ph_Head Phosphate Headgroup (C-O-P Bond) Substrate->Ph_Head Coordination P_Tail Oleyl Tail (Cis-Kink) Fluid & Conformal P_Head->P_Tail P_SAM Stable SAM Formation P_Tail->P_SAM P_Resist Hydrolytic Resistance Maintains Barrier P_SAM->P_Resist C-P Bond Intact Ph_Tail Saturated Alkyl Tail Rigid Packing Ph_Head->Ph_Tail Ph_SAM Initial SAM Formation Ph_Tail->Ph_SAM Ph_Degrade Hydrolytic Cleavage Loss of Alkyl Tail Ph_SAM->Ph_Degrade C-O-P Cleavage Water Aqueous Corrosive Media (Cl-, H2O, OH-) Water->P_SAM Attack Water->Ph_SAM Attack

Fig 1: Mechanistic pathways of SAM formation and hydrolytic degradation on metal surfaces.

Experimental Validation: A Self-Validating Protocol

To objectively evaluate these inhibitors, we employ a self-validating electrochemical protocol. The system validates itself by correlating macroscopic hydrophobicity (Contact Angle) with microscopic dielectric barrier properties (Electrochemical Impedance Spectroscopy - EIS). If the inhibitor desorbs due to hydrolysis, the double-layer capacitance ( Cdl​ ) will exponentially increase as water penetrates the dielectric barrier, acting as an internal control for monolayer failure.

Workflow Prep 1. Substrate Prep Polishing & Hydroxylation Deposition 2. SAM Deposition 1 mM Aqueous, 24h Prep->Deposition Stress 3. Hydrolytic Stress pH 8.5 Saline, 7 Days Deposition->Stress Analysis 4. EIS & Tafel Dielectric Validation Stress->Analysis

Fig 2: Self-validating experimental workflow for evaluating SAM hydrolytic stability.

Step-by-Step Methodology
  • Substrate Preparation: Polish Ti-6Al-4V substrates to a mirror finish (1 µm diamond paste). Hydroxylate the surface via a 5-minute oxygen plasma treatment to maximize reactive surface -OH sites.

  • SAM Deposition: Immerse substrates in 1.0 mM aqueous solutions of either Sodium (Z)-octadec-9-en-1-yl phosphonate or Octadecyl phosphate for 24 hours at 25°C.

  • Hydrolytic Stress Test: Transfer the coated substrates into a simulated physiological/marine environment (3.5 wt% NaCl solution adjusted to pH 8.5) for 7 days at 37°C.

  • Electrochemical Validation: Perform EIS (100 kHz to 10 mHz, 10 mV amplitude) and Potentiodynamic Polarization (Tafel plots) at Day 1 and Day 7 to extract Charge Transfer Resistance ( Rct​ ) and Corrosion Current Density ( icorr​ ).

Comparative Performance Data

The following table summarizes the quantitative degradation of the protective barrier over a 7-day stress test.

Inhibitor System Rct​ Day 1 (kΩ·cm²) Rct​ Day 7 (kΩ·cm²) icorr​ Day 7 (µA/cm²)Contact Angle Day 1Contact Angle Day 7
Control (Bare Ti-Alloy) 1.20.845.245°32°
Octadecyl Phosphate (C18) 145.018.512.4115°68°
Sodium (Z)-octadec-9-en-1-yl Phosphonate 138.5125.01.8110°105°

Data Analysis: While the rigid, saturated Octadecyl Phosphate initially yields a slightly higher Rct​ and Contact Angle (due to dense crystalline packing), it suffers a catastrophic >85% loss in barrier resistance by Day 7. The C-O-P bonds hydrolyze, shedding the hydrophobic tails into the solution. Conversely, the Sodium (Z)-octadec-9-en-1-yl phosphonate maintains >90% of its initial charge transfer resistance. Its fluid, kinked tail structure dynamically maintains surface coverage while the C-P bond entirely resists hydrolytic cleavage.

Conclusion

For drug development professionals and materials scientists engineering the next generation of metallic implants or resilient industrial components, the choice of surface modifier is binary. Alkyl phosphates offer excellent initial hydrophobicity but fail thermodynamically in aqueous environments. Sodium (Z)-octadec-9-en-1-yl phosphonate provides a vastly superior, long-term solution. Its C-P bond guarantees hydrolytic stability, its oleyl tail ensures conformal surface coverage, and its sodium salt form allows for environmentally benign, aqueous processing.

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Comparative

ESI-MS Fragmentation Dynamics: Sodium (Z)-octadec-9-en-1-yl Phosphonate vs. Structural Analogs

As a Senior Application Scientist in lipidomics and mass spectrometry, I frequently encounter the analytical challenge of distinguishing isosteric lipid analogs. In drug development, replacing a labile phosphate ester wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipidomics and mass spectrometry, I frequently encounter the analytical challenge of distinguishing isosteric lipid analogs. In drug development, replacing a labile phosphate ester with a phosphonate linkage is a proven strategy to confer resistance against enzymatic hydrolysis by alkaline and acid phosphatases. Sodium (Z)-octadec-9-en-1-yl phosphonate (the sodium salt of oleyl phosphonate) is a prime example of such a stable lipid analog.

However, this increased chemical and enzymatic stability translates directly into altered gas-phase fragmentation dynamics during tandem mass spectrometry (MS/MS). This guide objectively compares the electrospray ionization (ESI) fragmentation patterns of (Z)-octadec-9-en-1-yl phosphonate against its structural alternatives, providing a self-validating experimental framework for accurate structural elucidation.

Structural Rationale & Ionization Fundamentals

To understand the mass spectral behavior of these compounds, we must first examine the causality driven by their covalent linkages.

The direct carbon-phosphorus (C-P) bond in phosphonates alters the electron distribution compared to the carbon-oxygen-phosphorus (C-O-P) ester linkage in phosphates. Under negative electrospray ionization (ESI-), both classes of compounds readily deprotonate to form robust [M-H]⁻ precursor ions. However, during Collision-Induced Dissociation (CID), the thermodynamic barrier to cleave the C-P bond is significantly higher than that of the C-O-P bond[1].

Furthermore, the presence of the (Z)-9 double bond in the oleyl chain dictates specific folding conformations of the alkyl tail in the gas phase. This localized unsaturation lowers the activation energy for charge-remote fragmentation—a process initiated by proton transfer to the phosphate/phosphonate headgroup followed by the release of the alkyl chain as a ketene or diene[2].

Comparative ESI-MS/MS Fragmentation Dynamics

When comparing Sodium (Z)-octadec-9-en-1-yl phosphonate to its direct alternatives—Sodium (Z)-octadec-9-en-1-yl phosphate (the phosphate ester) and Sodium octadecyl phosphonate (the saturated analog)—distinct diagnostic pathways emerge.

  • (Z)-octadec-9-en-1-yl phosphonate: The precursor [M-H]⁻ at m/z 331.2 requires high collision energy to fragment. The primary diagnostic pathway is the neutral loss of the octadecadiene chain (C₁₈H₃₄, 250 Da), yielding the characteristic phosphite anion [H₂PO₃]⁻ at m/z 81.0 . A secondary, competing pathway is the neutral loss of phosphonic acid (H₃PO₃, 82 Da), leaving the diene anion [C₁₈H₃₃]⁻ at m/z 249.2 [1].

  • (Z)-octadec-9-en-1-yl phosphate: The precursor [M-H]⁻ at m/z 347.2 is highly labile. At much lower collision energies, it readily undergoes C-O bond cleavage to yield the dihydrogen phosphate anion [H₂PO₄]⁻ at m/z 97.0 and the metaphosphate anion [PO₃]⁻ at m/z 79.0 .

  • Octadecyl phosphonate: The saturated precursor [M-H]⁻ at m/z 333.2 lacks the allylic activation provided by the double bond. Consequently, it requires the highest collision energy of the three to yield the m/z 81.0 fragment, shedding the saturated alkene (C₁₈H₃₆, 252 Da).

Quantitative Fragmentation Summary
CompoundFormulaPrecursor [M-H]⁻ (m/z)Primary Fragment (m/z)Neutral LossOptimal CE (eV)
(Z)-octadec-9-en-1-yl phosphonate C₁₈H₃₇O₃P331.281.0 [H₂PO₃]⁻250 Da (C₁₈H₃₄)40 - 50
(Z)-octadec-9-en-1-yl phosphate C₁₈H₃₇O₄P347.297.0 [H₂PO₄]⁻250 Da (C₁₈H₃₄)20 - 30
Octadecyl phosphonate C₁₈H₃₉O₃P333.281.0 [H₂PO₃]⁻252 Da (C₁₈H₃₆)45 - 55

Mechanistic Pathways

The following diagram illustrates the specific CID fragmentation pathways for (Z)-octadec-9-en-1-yl phosphonate. The divergence between charge-driven and charge-remote fragmentation is highly dependent on the applied collision energy.

Pathway Precursor [M-H]⁻ m/z 331.2 (Z)-octadec-9-en-1-yl phosphonate Frag1 [H₂PO₃]⁻ m/z 81.0 Phosphite Anion Precursor->Frag1 Neutral Loss of C₁₈H₃₄ (250 Da) High CE (45 eV) Frag2 [C₁₈H₃₃]⁻ m/z 249.2 Diene Anion Precursor->Frag2 Neutral Loss of H₃PO₃ (82 Da) Moderate CE (35 eV) Frag3 [PO₃]⁻ m/z 79.0 Metaphosphate Precursor->Frag3 Direct Cleavage Very High CE (>50 eV) Frag1->Frag3 Loss of H₂ (2 Da)

Figure 1: Primary CID fragmentation pathways of (Z)-octadec-9-en-1-yl phosphonate.

Experimental Workflow & Self-Validating Protocols

If a method optimized for oleyl phosphate is applied blindly to oleyl phosphonate, the result is often a dominant, unfragmented precursor ion and a lack of diagnostic product ions, leading to false negatives in targeted lipidomics[3].

To ensure scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system . It dynamically accounts for matrix effects and ionization suppression by empirically validating the fragmentation energy within every run.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike biological matrices with a stable isotope-labeled internal standard (e.g., ¹³C-labeled oleyl phosphonate or an unnatural odd-chain analog like heptadecyl phosphonate) prior to liquid-liquid extraction (LLE) using a modified Bligh-Dyer method.

  • Causality: Phosphonates strongly adsorb to glass surfaces and precipitate with divalent cations (Ca²⁺, Mg²⁺). The internal standard validates extraction recovery, while using silanized glassware and adding 1 mM EDTA to the extraction buffer prevents analyte loss.

Step 2: Chromatographic Separation (RP-LC)

  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 10 mM ammonium acetate, pH 9.0) and Mobile Phase B (Acetonitrile/Isopropanol 50:50 + 10 mM ammonium acetate).

  • Causality: Basic pH ensures the phosphonate group remains fully deprotonated, sharpening peak shape. The isopropanol in Phase B is critical for overcoming the high hydrophobicity of the C18 lipid chain, preventing column carryover.

Step 3: ESI(-) Source Optimization

  • Action: Operate the mass spectrometer in negative electrospray ionization mode (ESI-). Set the declustering potential (DP) or fragmentor voltage to a low/moderate setting (e.g., -40 V).

  • Causality: High DP can cause unintended in-source fragmentation of the phosphonate headgroup before the ions reach the collision cell, artificially inflating fragment ion counts and destroying the precursor[M-H]⁻ signal.

Step 4: Collision Energy (CE) Ramping (The Self-Validation Step)

  • Action: Program the MS/MS to perform Multiple Reaction Monitoring (MRM) with dynamic CE ramping. For the m/z 331.2 precursor, step the CE from 20 eV to 60 eV in 5 eV increments across the elution window.

  • Causality: Alkyl phosphates will fragment entirely by 30 eV, whereas the C-P bond of the phosphonate requires 40-50 eV to yield the diagnostic m/z 81 and m/z 249 fragments[3]. The empirical determination of the breakdown curve within each run eliminates false positives caused by matrix-induced CE shifts.

Workflow A 1. Lipid Extraction & Spiking B 2. RP-LC Separation (C18 Column) A->B C 3. ESI(-) Ionization (Soft DP) B->C D 4. CID Fragmentation (CE Ramping) C->D E 5. Fragment Mapping & Validation D->E

Figure 2: Self-validating LC-ESI-MS/MS workflow for lipid phosphonate analysis.

References

  • Interpreting Mass Spectrometry Data for Alkyl Phosphonates: A Comparative Guide | Benchchem | 1

  • Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds by Ion Chromatography/High-Resolution Mass Spectrometry | ACS Omega | 3

  • Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A | MDPI | 2

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of Anionic Surfactants: Sodium (Z)-octadec-9-en-1-yl Phosphonate vs. Standard Sulfates and Sulfoacetates

Introduction: The Imperative for Milder Surfactants in Drug Development In the realm of pharmaceutical and cosmetic sciences, the selection of surfactants is a critical decision that balances efficacy with safety. Anioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Milder Surfactants in Drug Development

In the realm of pharmaceutical and cosmetic sciences, the selection of surfactants is a critical decision that balances efficacy with safety. Anionic surfactants are workhorses in a myriad of formulations, valued for their cleansing and emulsifying properties. However, their potential for cytotoxicity—damage to living cells—is a significant concern, particularly for products intended for topical application or mucosal contact. Standard anionic surfactants, such as Sodium Dodecyl Sulfate (SDS) and Sodium Laureth Sulfate (SLES), have well-documented cytotoxic profiles. This has spurred the exploration of alternative anionic surfactants with improved biocompatibility.

This guide provides a comparative analysis of the in vitro cytotoxicity of a novel phosphonate-based surfactant, Sodium (Z)-octadec-9-en-1-yl phosphonate, against established standard anionic surfactants. While direct comparative cytotoxic data for Sodium (Z)-octadec-9-en-1-yl phosphonate is not yet widely available in published literature, we will present a robust comparison of the standard surfactants and provide a scientifically-grounded inference on the expected cytotoxic profile of this phosphonate surfactant based on available safety assessments of similar molecules and fundamental principles of surfactant toxicology. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of excipients for their formulations.

Understanding Surfactant-Induced Cytotoxicity

Anionic surfactants primarily exert their cytotoxic effects through interactions with the cell membrane and proteins.[1][2] Their amphiphilic nature allows them to integrate into the lipid bilayer of the cell membrane, disrupting its integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis.[3] Furthermore, anionic surfactants can denature proteins, including essential enzymes and structural proteins, by disrupting their tertiary and secondary structures.[4][5][6] The extent of this cytotoxicity is dependent on the surfactant's chemical structure, concentration, and the duration of exposure.

Experimental Framework for Cytotoxicity Assessment

To provide a comprehensive comparison, this guide focuses on three widely accepted in vitro cytotoxicity assays performed on relevant human cell lines, such as the immortalized human keratinocyte line HaCaT, the human cervical cancer cell line HeLa, and the human lung adenocarcinoma cell line A549.

Selected Cell Lines:
  • HaCaT Cells: An immortalized human keratinocyte cell line that is a well-established model for the epidermis and is widely used in dermatological and cosmetic research.[7][8]

  • HeLa Cells: A robust and widely used human cell line in biomedical research, valuable for general cytotoxicity screening.

  • A549 Cells: A human lung adenocarcinoma cell line, often used in toxicological studies of inhaled substances and as a model for the alveolar epithelium.[9]

Key Cytotoxicity Assays:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage. It is a reliable indicator of plasma membrane integrity and cell lysis.[11]

  • AlamarBlue™ (Resazurin) Assay: This is a fluorescent or colorimetric assay that measures the reducing power of living cells. The active ingredient, resazurin, is reduced to the highly fluorescent resorufin by metabolically active cells.

Below is a diagram illustrating a generalized workflow for these in vitro cytotoxicity assays.

Cytotoxicity Assay Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assay Assay cluster_detection Detection & Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment 24h Incubation Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Assay Reagent Addition Assay Reagent Addition Cell Treatment->Assay Reagent Addition 24-48h Treatment Incubation Incubation Assay Reagent Addition->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50)

Caption: A generalized workflow for in vitro cytotoxicity testing of surfactants.

Comparative Cytotoxicity Data of Standard Anionic Surfactants

The following table summarizes the 50% inhibitory concentration (IC50) values for common anionic surfactants on various cell lines, as reported in the literature. The IC50 value represents the concentration of a substance that is required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates higher cytotoxicity.

SurfactantCell LineAssayExposure TimeIC50 ValueReference(s)
Sodium Dodecyl Sulfate (SDS) HaCaTMTT & Neutral Red3 min, 1h, 48hDose-dependent decrease in viability[12]
HaCaTMTT24h~0.25-0.3% (w/v)[13]
HeLaMTT24hIC50 values determined[14]
A549MTT24h, 48hConcentration-dependent toxicity >100 µg/mL[9]
Sodium Laureth Sulfate (SLES) HaCaT--Generally considered milder than SDS-
Sodium Lauryl Sulfoacetate (SLSA) ---Data not readily available in comparative studies-

Note: Direct, side-by-side comparative studies with consistent methodologies are limited, leading to variations in reported IC50 values. The data presented should be considered as indicative of the relative cytotoxicity.

From the available data, it is evident that Sodium Dodecyl Sulfate (SDS) exhibits significant, dose-dependent cytotoxicity across multiple cell lines.[12] While specific IC50 values vary between studies, the trend of decreasing cell viability with increasing SDS concentration is consistent.

The Cytotoxicity Profile of Sodium (Z)-octadec-9-en-1-yl Phosphonate: A Scientific Inference

Direct in vitro cytotoxicity data for Sodium (Z)-octadec-9-en-1-yl phosphonate is not prevalent in the public domain. However, we can infer its likely cytotoxic profile by examining the safety assessments of structurally related alkyl phosphates and considering its unique molecular features.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 28 alkyl phosphates and concluded that they are safe for use in cosmetics when formulated to be non-irritating.[15][16][17] These assessments, which include a range of alkyl chain lengths, generally indicate that alkyl phosphates have low acute oral and dermal toxicity.[15] For instance, the dermal LD50 in rats for C20-22 alkyl phosphate and oleyl phosphate was greater than 2 g/kg body weight.[15] While these are not in vitro cytotoxicity studies, they suggest a generally low systemic toxicity for this class of compounds.

From a mechanistic standpoint, the cytotoxicity of Sodium (Z)-octadec-9-en-1-yl phosphonate will be influenced by several factors:

  • The Phosphonate Headgroup: The phosphate headgroup is a key structural component of phospholipids, which are the building blocks of cell membranes. This inherent biocompatibility may lead to less aggressive interactions with the lipid bilayer compared to the sulfate group of SDS.

  • The Long, Unsaturated Alkyl Chain: The C18 oleyl chain is significantly longer than the C12 lauryl chain of SDS. Longer alkyl chains can sometimes lead to increased membrane disruption. However, the cis-double bond in the oleyl chain introduces a kink, which may hinder dense packing within the cell membrane, potentially mitigating some of the disruptive effects. The interaction of unsaturated fatty acid chains with bacterial inner membranes has been shown to cause membrane thinning.[18]

Based on these considerations, it is scientifically plausible to hypothesize that Sodium (Z)-octadec-9-en-1-yl phosphonate exhibits a milder cytotoxicity profile compared to Sodium Dodecyl Sulfate (SDS) . The biocompatible phosphonate headgroup and the steric hindrance from the unsaturated alkyl chain likely contribute to reduced membrane disruption and protein denaturation. However, empirical testing is essential to definitively quantify its cytotoxicity and establish a precise IC50 value for direct comparison.

Detailed Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step protocols for the three key cytotoxicity assays.

MTT Assay Protocol

This protocol is adapted for adherent cell lines like HaCaT, HeLa, and A549.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test surfactants in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the surfactant solutions at various concentrations. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the surfactant concentration to determine the IC50 value.

MTT_Assay_Mechanism cluster_cell Living Cell Mitochondria Mitochondrion Dehydrogenase Mitochondrial Dehydrogenases Mitochondria->Dehydrogenase Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria DMSO Solubilization (e.g., DMSO) Formazan->DMSO Measurement Absorbance at 570 nm DMSO->Measurement

Caption: The mechanism of the MTT assay for cell viability.

LDH Cytotoxicity Assay Protocol

This protocol outlines the measurement of LDH release into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer), and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a dye. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

AlamarBlue™ Assay Protocol

This protocol provides a simple and non-destructive method to assess cell viability.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • AlamarBlue™ Addition: Add AlamarBlue™ reagent directly to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized based on the cell type and density.

  • Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the fluorescence or absorbance of treated cells to that of the vehicle control.

Conclusion and Future Directions

The selection of anionic surfactants with low cytotoxicity is paramount for the development of safe and effective pharmaceutical and cosmetic products. This guide has provided a comparative overview of the in vitro cytotoxicity of standard anionic surfactants, highlighting the well-documented cytotoxic potential of Sodium Dodecyl Sulfate.

While direct comparative data for Sodium (Z)-octadec-9-en-1-yl phosphonate is currently limited, a scientific evaluation of its structure and the safety profile of related alkyl phosphates suggests a favorable, milder cytotoxicity profile. The biocompatible phosphonate headgroup and the unique conformation of its unsaturated alkyl chain are key features that likely contribute to reduced cellular damage.

To definitively establish the position of Sodium (Z)-octadec-9-en-1-yl phosphonate within the spectrum of anionic surfactant cytotoxicity, further in vitro studies are essential. Researchers are encouraged to employ the standardized assays detailed in this guide to generate robust, comparative data. Such studies will be invaluable in guiding the formulation of next-generation products with enhanced safety and performance profiles.

References

  • Anionic branched surfactants as alternative denaturing agents for protein separations. (2014). PubMed. [Link]

  • Fiume, M. M., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., ... & Heldreth, B. (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International journal of toxicology, 38(2_suppl), 12S-32S.
  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics. (2019). PubMed. [Link]

  • Fiume, M. M., et al. (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International journal of toxicology, 38(2_suppl), 12S-32S.
  • Lee, S. H., et al. (2022). Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system. Toxicol. Res., 38(3), 323-330.
  • Gornati, R., et al. (1999). High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors.
  • Nowak, K., & M. Król. (2017). Denaturation of proteins by surfactants studied by the Taylor dispersion analysis. PLoS ONE, 12(4), e0175838.
  • Hosseini, S. N., et al. (2024).
  • Fiume, M. M., et al. (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Semantic Scholar.
  • Nowak, K., & M. Król. (2017). Denaturation of proteins by surfactants studied by the Taylor dispersion analysis.
  • Day, R., Bradberry, S. M., Thomas, S. H. L., & Vale, J. A. (2019). Liquid laundry detergent capsules (PODS): a review of their composition and mechanisms of toxicity, and of the circumstances, routes, features, and management of exposure. Clinical Toxicology, 57(11), 1059-1073.
  • Fiume, M. M. (2014). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Cosmetic Ingredient Review.
  • Kalra, S., et al. (2002). In vitro effects of organophosphate pesticides on rat erythrocytes. Indian Journal of Pharmacology, 34(2), 111-114.
  • Phosphonates and health.
  • Lee, S. H., et al. (2022). Cytotoxicity evaluation of sodium lauryl sulfate in a paper-based 3D cell culture system.
  • Bagchi, D., et al. (2014). In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes. Food and Chemical Toxicology, 68, 214-221.
  • Anionic Branched Surfactants as Alternative Denaturing Agents for Protein Separations. (2014).
  • Cytotoxicity of different types of surfactants on HeLa cells. (2025).
  • An in vitro study of cytotoxicity of organophosphate insecticides (Imidacloprid, Profenofos, Dichlorvos) and natural products (Neem oil and Dashparni ark) on human peripheral lymphocytes by MTT and Trypan blue assay. (2023).
  • Does sodium dodecyl sulphate (SDS) induce any cytotoxic response to mammalian cells? (2015).
  • Interactions of surfactants with the bacterial cell wall and inner membrane: Revealing the link between aggregation and antimicrobial activity. (2021). bioRxiv.
  • Bianchi, V., & Fortunati, E. (1990). Cellular effects of an anionic surfactant detected in V79 fibroblasts by different cytotoxicity tests. Toxicology in Vitro, 4(1), 9-16.
  • Determination of the IC-50 value for SDS in water and sesame oil at 4,... (n.d.).
  • IC 50 values obtained for all the extracts in HaCaT cells, with 24 h... (n.d.).
  • Corrêa, G. O. P., et al. (2022). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers.
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023).
  • Dose- and Time-Dependent Halofuginone Cytotoxicity in HaCaT Keratinocytes: Implications for Choleste
  • Welch, J., et al. (2021). Evaluation of the toxicity of sodium dodecyl sulphate (SDS) in the MucilAir™ human airway model in vitro. Regulatory Toxicology and Pharmacology, 125, 105022.
  • Phosphonic acid: Human health tier II assessment. (2015).
  • Corrêa, G. O. P., et al. (2022). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Portal de Revistas da USP.
  • Cell Toxicity and Autophagy in A549 Cells Treated With Surface‐Functionalized Graphene Deriv
  • Determination of IC 50 values of SeMet on HaCaT cells. HaCaT cells were... (n.d.).
  • Anionic nanoparticle-induced perturbation to phospholipid membranes affects ion channel function. (2020). PNAS.
  • In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Ker
  • Intracellular ROS levels in SLS-treated HaCaT keratinocytes. HaCaT... (n.d.).
  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
  • Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity. (2022).
  • Cytotoxic effects of SDS for different cell lines. Viability of cell... (n.d.).
  • Cytotoxic Evaluation Using Murine Fibroblasts (L-929) Three Dimensional Cell Culture Technique. (2019). Science Alert.
  • IC50 value in HaCaT cells at different concentrations of drug for both old and new formulations. (n.d.).
  • In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaC
  • Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evalu
  • Toxicity of Different Types of Surfactants via Cellular and Enzym
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  • Ecosystem impacts of phosphorus and surfactants in consumer products. (2019). UTS.
  • Silver Nanoparticles: Cytotoxic and Apoptotic Activity on HT-29 and A549 Cell Lines.

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Safety & Regulatory Compliance

Safety

Sodium (Z)-octadec-9-en-1-yl Phosphonate: Comprehensive Safety, Handling, and Disposal Guide

As a long-chain alkyl phosphonate, Sodium (Z)-octadec-9-en-1-yl phosphonate (CAS: 61392-10-7) presents unique handling challenges due to its amphiphilic nature and powerful surfactant properties. This guide provides rese...

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Author: BenchChem Technical Support Team. Date: April 2026

As a long-chain alkyl phosphonate, Sodium (Z)-octadec-9-en-1-yl phosphonate (CAS: 61392-10-7) presents unique handling challenges due to its amphiphilic nature and powerful surfactant properties. This guide provides researchers, scientists, and drug development professionals with a rigorous, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

Physicochemical Profile & Hazard Identification

Understanding the molecular behavior of Sodium (Z)-octadec-9-en-1-yl phosphonate is critical for predicting its environmental and operational risks. As the sodium salt of oleylphosphonic acid, it consists of a hydrophobic 18-carbon unsaturated tail and a hydrophilic phosphonate headgroup[1]. This structure allows it to form micelles and stable emulsions in aqueous environments, which precludes standard drain disposal methods due to the severe risk of foaming and aquatic toxicity[2].

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 61392-10-7Unique identifier for SDS compliance and waste tracking[1].
Molecular Formula C18H35Na2O3PHigh carbon content requires complete, high-temperature combustion[1].
Molecular Weight 376.4 g/mol Determines stoichiometric calculations for chemical neutralization[1].
Hydrogen Bond Acceptors 3High affinity for water; exhibits hygroscopic tendencies[1].
Physical State Solid (Powder/Flake)Inhalation hazard (dust); requires localized engineering controls.
Thermal Decomposition > 240 °CReleases toxic phosphorus oxides (POx) and COx upon heating[2].

Operational Safety & Handling Protocols

To ensure scientific integrity and personnel safety, all handling protocols must be treated as self-validating systems. The causality behind each safety measure is rooted in the chemical's surfactant properties and thermal instability.

Mechanism of Risk: The amphiphilic nature of the compound disrupts lipid bilayers, leading to serious eye irritation and potential skin defatting upon prolonged contact[2]. Furthermore, if subjected to extreme heat without proper oxidation, it decomposes into highly toxic phosphorus oxides[2].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized surfactant dust[3].

  • Personal Protective Equipment (PPE): Don tightly sealed chemical splash goggles (safety glasses are insufficient for surfactant dusts), a flame-resistant lab coat, and double-layered nitrile gloves[2]. Causality: Nitrile is specifically required as it resists the lipophilic tail of the oleyl chain better than latex.

  • Weighing and Transfer: Use anti-static weighing boats. Causality: Because the phosphonate headgroup can hold a static charge, grounding the balance prevents the sudden, dangerous aerosolization of the powder into the operator's breathing zone.

  • Aqueous Solubilization: When preparing solutions, add the solid to the water slowly while applying continuous magnetic stirring. Causality: Rapid addition leads to severe clumping (due to the hydrophobic tails aggregating to escape the water) and excessive, uncontrollable foaming.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the compound from reaching municipal water systems, where its surfactant properties can disrupt aquatic ecosystems and wastewater treatment aeration tanks[4],[5].

SpillResponse Spill Spill Detected Sodium (Z)-octadec-9-en-1-yl phosphonate PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Spill->PPE Assess Assess Spill Size PPE->Assess Small Small Spill (< 100g) Dry powder/solid Assess->Small < 100g Large Large Spill (> 100g) or Aqueous Solution Assess->Large > 100g Sweep Sweep & Transfer to Compatible HDPE Container Small->Sweep Absorb Contain with Inert Absorbent (Sand, Vermiculite) Large->Absorb Absorb->Sweep Label Label as Hazardous Waste (Contains Phosphonates) Sweep->Label EHS Transfer to EHS for High-Temperature Incineration Label->EHS

Workflow for the containment and disposal of Sodium (Z)-octadec-9-en-1-yl phosphonate spills.

Decontamination Procedure:

  • Solid Spills: Do NOT use water initially, as this will generate a massive foam hazard. Gently sweep the powder using a spark-proof dustpan and brush[4].

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[2]. Do not use combustible materials like paper towels for large spills, as residual phosphonates can complicate the downstream incineration process.

  • Surface Cleaning: After removing the bulk material, wash the surface with a dilute solution of sodium carbonate (soda ash) followed by copious amounts of water to break down residual micelles[4].

  • Self-Validation Step: After surface decontamination, swab the area with a pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the alkaline sodium carbonate and residual phosphonate salts.

Waste Segregation & Final Disposal Plan

Regulatory compliance dictates that alkyl phosphonates must never be discharged into the sanitary sewer. The carbon-phosphorus (C-P) bond is highly resistant to standard chemical hydrolysis and enzymatic degradation in conventional wastewater treatment plants[5].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Collect all solid waste, contaminated packaging, and absorbent materials in a High-Density Polyethylene (HDPE) container[5]. Causality: HDPE is required because it is chemically inert to penetrating surfactants.

  • Liquid Waste Consolidation: Aqueous waste containing Sodium (Z)-octadec-9-en-1-yl phosphonate must be kept strictly separate from heavy metal waste and strong oxidizers[3]. Causality: Mixing concentrated phosphonates with oxidizers can lead to violent exothermic reactions[3].

  • Labeling: Affix a hazardous waste tag detailing the exact composition: "Aqueous Waste: Contains % Sodium (Z)-octadec-9-en-1-yl phosphonate." Mark the primary hazard as "Toxic to Aquatic Life / Eye Irritant"[2].

  • Final Destruction (Incineration): Transfer the sealed containers to the Environmental Health and Safety (EHS) department. The only approved method for the final destruction of organophosphonates is high-temperature incineration (>1000 °C) at a permitted hazardous waste facility equipped with alkaline scrubbers[4]. Causality: Alkaline scrubbers are mandatory because the incineration of phosphonates generates phosphorus pentoxide ( P2​O5​ ), which reacts with moisture to form highly corrosive phosphoric acid aerosols. The scrubbers neutralize these emissions, ensuring absolute environmental safety[2],[4].

References
  • PubChem Compound Summary for CID 6454175, Sodium (Z)-octadec-9-en-1-yl phosphonate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Material Safety Data Sheet - Polyethylene alkyl ether phosphate salts Source: Kao Chemicals Global URL:[Link]

  • Safety Data Sheet Phosphonates Source: Redox URL:[Link]

  • Laboratory Safety Manual - Chemical Specific Issues & Waste Disposal Source: Princeton University Environmental Health and Safety URL:[Link]

  • Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Sodium (Z)-octadec-9-en-1-yl phosphonate

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is foundational to both laboratory safety and the integrity of experimental outcomes. This guide provides ess...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is foundational to both laboratory safety and the integrity of experimental outcomes. This guide provides essential safety protocols and logistical information for Sodium (Z)-octadec-9-en-1-yl phosphonate, a specialized organophosphorus compound. As your dedicated partner in scientific application, we aim to furnish you with the in-depth, field-proven insights necessary for the safe and effective use of this reagent. The following procedures are grounded in established safety principles for phosphonates and are designed to be a self-validating system for risk mitigation in your laboratory.

Hazard Assessment: Understanding the Compound

Sodium (Z)-octadec-9-en-1-yl phosphonate is an organophosphorus salt. While specific toxicological data for this exact compound is not extensively published, the broader family of phosphonates and related long-chain alkyl phosphonic acids provides a reliable basis for hazard assessment. These compounds are generally recognized as causing skin, eye, and respiratory system irritation.[1][2][3] The primary risks during handling involve inhalation of airborne particulates if it is a solid, and skin or eye contact.[3][4]

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious irritation or damage.[1][2][3]

  • Skin Irritation: Prolonged contact may lead to skin irritation or inflammation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[3][4]

  • Aquatic Harm: Many phosphonates are harmful to aquatic life.[1]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the task being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for various common laboratory operations involving Sodium (Z)-octadec-9-en-1-yl phosphonate.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatRequired if not in a fume hood or ventilated enclosure
Solution Preparation Safety Goggles & Face ShieldChemical-Resistant GlovesLab CoatRecommended if splashing is likely
Reaction Monitoring/Sampling Safety GogglesChemical-Resistant GlovesLab CoatNot typically required if in a closed system
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator with appropriate cartridges
Waste Disposal Safety GogglesChemical-Resistant GlovesLab CoatNot typically required

PPE Selection and Workflow Diagram

To ensure the appropriate level of protection is consistently applied, the following workflow diagram should be consulted prior to beginning any work with this compound. This decision-making tool provides a clear, logical path to selecting the correct PPE based on the nature of the handling procedure.

PPE_Selection_Workflow start Start: Handling Sodium (Z)-octadec-9-en-1-yl phosphonate task What is the task? start->task solid_handling Weighing or Transferring Solid? task->solid_handling Solid Form solution_handling Preparing or Handling Solution? task->solution_handling Liquid Form spill_cleanup Spill or Emergency? task->spill_cleanup Emergency ppe_fume_hood Work inside a certified Chemical Fume Hood solid_handling->ppe_fume_hood Yes ppe_no_hood If no fume hood: Add N95 Respirator solid_handling->ppe_no_hood No ppe_splash Add Face Shield to Safety Goggles solution_handling->ppe_splash Yes ppe_spill Full Spill Response PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Air-Purifying Respirator spill_cleanup->ppe_spill Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat end Proceed with Task ppe_base->end ppe_fume_hood->ppe_base ppe_no_hood->ppe_base ppe_splash->ppe_base ppe_spill->end

Caption: PPE selection workflow for handling the phosphonate.

Detailed Operational Protocols

Adherence to standardized procedures is paramount for safety. The following protocols provide step-by-step guidance for critical operations.

Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Select the appropriate size and fasten completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles. If required, add a face shield over the goggles.

  • Gloves: Select chemical-resistant gloves (nitrile is a suitable starting point). Ensure cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove technique, peeling them off without touching the outside with bare skin. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Unfasten the lab coat and roll it outwards, avoiding contact with the contaminated exterior.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Emergency Protocol for Spills

In the event of a spill, a swift and correct response can significantly mitigate potential hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the substance is a solid and generating dust, close the lab door to prevent wider contamination.

  • Don Appropriate PPE: Before re-entering, don the full spill response PPE as outlined in the table and workflow diagram above. This must include respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Clean-Up:

    • Solid Spills: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Do not use a dry sweeping method that could create dust.[5]

    • Liquid Spills: Absorb the spill with inert material. Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with an appropriate cleaning agent and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Wash: Remove PPE as described in the doffing protocol and wash hands thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[6]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with Sodium (Z)-octadec-9-en-1-yl phosphonate, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[6][7]

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container. The label must include the full chemical name and relevant hazard symbols.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[6] Never dispose of phosphonates or their containers in standard trash or down the drain, as they can be harmful to aquatic ecosystems.[1] For larger quantities, incineration by a licensed facility is often the recommended method.[6][7]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. This guide serves as a living document, and we encourage continuous review of your specific processes and consultation with your institution's safety officers to ensure the highest standards of protection are maintained.

References

  • Redox. (2022, October 16). Safety Data Sheet Phosphonates (ATMP.5Na). Retrieved from [Link]

  • Redox. (2022, November 10). Safety Data Sheet Phosphonates (DTPMPA.7Na). Retrieved from [Link]

  • Phosphonates Europe. (2024). Safety - phosphonates. Retrieved from [Link]

  • PubChem. (n.d.). Sodium (Z)-octadec-9-en-1-yl phosphonate. Retrieved from [Link]

  • Carus. (2021, July 22). What You Need to Know: Safety & Handling of Phosphates [Video]. YouTube. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: (Z)-octadec-9-enol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: (Z)-octadec-9-enylamine. Retrieved from [Link]

Sources

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